MDMB-4en-PINACA butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H25N3O3/c1-5-6-9-12-22-14-11-8-7-10-13(14)15(21-22)17(23)20-16(18(24)25)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H,20,23)(H,24,25) |
InChI Key |
PZJJLRYZVOOSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Identification of MDMB-4en-PINACA Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism of MDMB-4en-PINACA, a potent synthetic cannabinoid. The document details the key metabolic pathways, identified metabolites, and the experimental protocols utilized for their discovery and identification. This information is critical for forensic toxicologists, clinical chemists, and researchers involved in the detection of this substance and the development of countermeasures to its abuse.
Introduction to MDMB-4en-PINACA Metabolism
MDMB-4en-PINACA, like many synthetic cannabinoids, undergoes extensive metabolism in the human body, making the detection of its metabolites a crucial aspect of forensic and clinical analysis.[1] The parent compound is often found at very low concentrations or is entirely absent in urine samples, necessitating the identification of its biotransformation products as biomarkers of exposure. The primary metabolic reactions involve Phase I transformations, with major pathways including ester hydrolysis and modifications of the pentenyl side chain.[2][3]
Major Metabolic Pathways
Studies utilizing human liver microsomes (HLMs), hepatocytes, and analysis of authentic human urine and blood samples have elucidated several key metabolic pathways for MDMB-4en-PINACA.[4][5] These include:
-
Ester Hydrolysis: The methyl ester group of MDMB-4en-PINACA is readily hydrolyzed to form the corresponding butanoic acid metabolite. This is a major and rapid metabolic step.[3][6]
-
Double-Bond Oxidation: The terminal double bond on the pentenyl side chain is a primary site for oxidation, often leading to the formation of a dihydrodiol, likely through an epoxide intermediate.[4][5]
-
Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, particularly on the pentyl side chain.[7][2]
-
Dehydrogenation: Following hydroxylation, further oxidation can lead to the formation of ketone or carboxylic acid functionalities.[5]
-
N-Dealkylation: The pentenyl side chain can be cleaved from the indazole core.[7][5]
-
Carboxylation: Further oxidation of hydroxylated metabolites can result in the formation of carboxylic acids.
-
Glucuronidation: Some Phase I metabolites can undergo Phase II conjugation to form glucuronides, increasing their water solubility for excretion.
-
Acetylation: A novel metabolic pathway for synthetic cannabinoid receptor agonists (SCRAs), acetylation has also been identified as one of the 11 metabolic pathways involved in MDMB-4en-PINACA metabolism.[6]
The combination of these reactions results in a large number of metabolites. One study identified a total of 75 metabolites in urine samples, including 44 that were previously unreported.[6]
Key Metabolites for Biomarker Identification
Several studies have proposed specific metabolites as suitable biomarkers for detecting MDMB-4en-PINACA intake. The most abundant and frequently detected metabolites are often products of ester hydrolysis and dihydrodiol formation.[4]
Some of the key metabolites identified include:
-
M3 (Double bond oxidation, ester hydrolysis, and hydroxylation metabolite) : Suggested as a suitable urinary marker.[5]
-
M8 (Ester hydrolysis and dihydrodiol) : One of the most abundant metabolites in hepatocyte incubation and detected in urine.[4]
-
M12 (Monohydroxypentyl-MDMB-4en-PINACA) : Proposed as a suitable urinary marker.[5]
-
M14 (MDMB-4en-PINACA butanoic acid) : A major metabolite resulting from ester hydrolysis, also suggested as a urinary marker.[5][8]
-
M29 (Hydroxylation) : May be useful for confirmation purposes.[4]
-
M30 (Ester hydrolysis) : One of the most abundant metabolites in hepatocyte incubation and detected in urine.[4]
The parent compound, MDMB-4en-PINACA, has also been detected in some authentic urine and blood samples, which is not always the case for extensively metabolized synthetic cannabinoids.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative findings from various metabolism studies of MDMB-4en-PINACA.
Table 1: In Vitro Metabolism Stability
| Biological Matrix | Incubation Time | Parent Compound Remaining | Reference |
| Human Liver Microsomes (HLMs) | 1 hour | < 7.5% | [5][9] |
| Human Liver Microsomes (HLMs) | 9.1 minutes (t1/2) | 50% | [3] |
Table 2: Metabolites Detected in In Vitro and In Vivo Samples
| Study Type | Matrix | Number of Metabolites Identified | Key Metabolites Mentioned | Reference |
| In vitro (HLMs) | - | 14 - 31 | Ester hydrolysis, double-bond oxidation, hydroxylation products | [1][5] |
| In vitro (Hepatocytes) | - | 11 | M8 (ester hydrolysis + dihydrodiol), M30 (ester hydrolysis) | [4] |
| In vivo | Urine | 2 | M8, M30 | [4] |
| In vivo | Blood | 1 | - | [4] |
| In vivo | Urine | 75 (44 novel) | Ester hydrolysis and hydroxylation products are major | [6] |
| In vivo | Serum | 9 (+ parent drug) | - | [6] |
Table 3: Concentrations in Forensic Casework
| Sample Type | Analyte | Concentration | Reference |
| Peripheral Blood | MDMB-4en-PINACA | 0.4 µg/L | [10] |
| Peripheral Blood | MDMB-4en-PINACA 3,3-dimethylbutanoic acid | 5.7 µg/L | [10] |
| Cardiac Blood | MDMB-4en-PINACA | 0.5 µg/L | [10] |
| Cardiac Blood | MDMB-4en-PINACA 3,3-dimethylbutanoic acid | 11.6 µg/L | [10] |
| Urine | MDMB-4en-PINACA | Below LOQ | [10] |
| Urine | MDMB-4en-PINACA 3,3-dimethylbutanoic acid | 2.1 µg/L | [10] |
Experimental Protocols
The following sections outline the typical methodologies employed for the identification of MDMB-4en-PINACA metabolites.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is a generalized representation based on published studies.[5][9]
Objective: To identify Phase I metabolites of MDMB-4en-PINACA.
Materials:
-
MDMB-4en-PINACA standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
Incubator/water bath at 37°C
Procedure:
-
Prepare an incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding a solution of MDMB-4en-PINACA (e.g., at a final concentration of 5 µmol/L).[5]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., up to 1 hour).[5][9]
-
Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis by LC-HRMS.
In Vitro Metabolism using Human Hepatocytes
This protocol is a generalized representation based on published studies.[4]
Objective: To identify Phase I and Phase II metabolites of MDMB-4en-PINACA in a more physiologically relevant system.
Materials:
-
MDMB-4en-PINACA standard
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
Procedure:
-
Thaw and seed human hepatocytes in appropriate culture plates.
-
Allow cells to attach and stabilize.
-
Replace the medium with fresh medium containing MDMB-4en-PINACA at a specific concentration.
-
Incubate for a specified time course (e.g., up to 5 hours).[4]
-
At designated time points, collect both the culture medium and the cells.
-
Quench the metabolic activity by adding a cold organic solvent.
-
Process the samples (e.g., centrifugation, supernatant collection) for LC-HRMS analysis.
Analysis of Authentic Biological Samples (Urine and Blood)
This protocol is a generalized representation based on published studies.[4][5]
Objective: To identify in vivo metabolites of MDMB-4en-PINACA in human samples.
Materials:
-
Urine or blood/serum samples from suspected MDMB-4en-PINACA users
-
Internal standards (e.g., deuterated analogs)
-
Enzymes for hydrolysis of conjugated metabolites (e.g., β-glucuronidase)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-HRMS system
Procedure:
-
Sample Pre-treatment:
-
For urine, an optional enzymatic hydrolysis step can be performed to cleave glucuronide conjugates.
-
For blood/serum, protein precipitation is typically the first step.
-
-
Extraction:
-
Perform LLE or SPE to extract the metabolites from the biological matrix and concentrate the analytes.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into an LC-HRMS system for separation and detection.
-
Data is typically acquired in full-scan and data-dependent MS/MS modes to identify potential metabolites.
-
Analytical Instrumentation: LC-HRMS
Liquid chromatography coupled with high-resolution mass spectrometry is the primary analytical technique for the identification of MDMB-4en-PINACA metabolites.[5][6]
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used to separate the parent drug and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate, is employed.
-
High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are used.[4][11] These provide accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. Data-dependent MS/MS is used to obtain fragmentation patterns, which help in the structural elucidation of the metabolites.
Visualizations
Experimental Workflow for Metabolite Identification
Caption: A generalized workflow for the identification of MDMB-4en-PINACA metabolites.
Primary Metabolic Pathways of MDMB-4en-PINACA
Caption: Key metabolic pathways of MDMB-4en-PINACA.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 11. Issue number 2 :: Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Journal of Analytical Chemistry [zhakhras.ru]
In Vitro Metabolism of MDMB-4en-PINACA in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid MDMB-4en-PINACA when incubated with human liver microsomes (HLMs). This document synthesizes findings from multiple peer-reviewed studies to offer detailed experimental protocols, a consolidated summary of identified metabolites, and a visual representation of the metabolic pathways.
Introduction
MDMB-4en-PINACA (methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate) is a potent synthetic cannabinoid receptor agonist that has been identified in the illicit drug market.[1][2] Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. In vitro studies using human liver microsomes are a primary method for elucidating the Phase I metabolism of such compounds, providing insights into the enzymatic reactions that contribute to their biotransformation.[3][4]
Studies have consistently shown that MDMB-4en-PINACA is extensively metabolized by human liver microsomes, with less than 7.5% of the parent compound remaining after a one-hour incubation period.[1][5][6] The primary metabolic pathways involved are ester hydrolysis, oxidation of the pentenyl side chain, and hydroxylation at various positions.[1][2][7][8]
Experimental Protocols
The following section details a generalized experimental protocol for the in vitro metabolism of MDMB-4en-PINACA using human liver microsomes, based on methodologies reported in the scientific literature.
Materials and Reagents
-
MDMB-4en-PINACA
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Methanol or Acetonitrile (B52724) (for reaction termination and sample preparation)
-
Internal standard (for quantitative analysis)
-
High-purity water
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, pooled human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add a solution of MDMB-4en-PINACA (typically dissolved in a small amount of organic solvent like methanol) to the pre-incubated mixture to achieve a final substrate concentration, for example, 5 μmol/L.[1][5][6][7]
-
Incubation: Incubate the reaction mixture at 37°C for a specified duration. Studies have employed incubation times of up to one hour.[1][2][5][6]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Control Samples: Prepare negative control incubations by omitting the NADPH regenerating system or the HLM to ensure that the observed metabolism is enzymatic and NADPH-dependent.
Analytical Methodology
The identification and characterization of metabolites are predominantly performed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[1][2][5][6][7]
-
Chromatography: A reverse-phase C18 column is typically used for separation.
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, is employed for accurate mass measurements, which aids in the elemental composition determination of metabolites.
-
Data Analysis: Metabolite identification is achieved by comparing the mass spectra of the samples with control samples and utilizing software-assisted data mining to identify potential biotransformations.
Quantitative Data: Identified Metabolites
The in vitro metabolism of MDMB-4en-PINACA in human liver microsomes results in a significant number of metabolites. The table below summarizes the key biotransformations and the resulting metabolites identified across various studies. The nomenclature and metabolite numbering may vary between publications.
| Metabolite Category | Biotransformation | Specific Metabolites Identified |
| Ester Hydrolysis | Cleavage of the methyl ester group | MDMB-4en-PINACA carboxylic acid[1][2] |
| Oxidation of Pentenyl Chain | Epoxidation followed by hydrolysis to a dihydrodiol | MDMB-4en-PINACA dihydrodiol[2][9] |
| Hydroxylation | Addition of a hydroxyl group | Monohydroxypentyl-MDMB-4en-PINACA[1] |
| Dehydrogenation | Oxidation of a hydroxyl group to a ketone | Ketone metabolites[10] |
| N-Dealkylation | Removal of the pentenyl group | N-dealkylated metabolite[1] |
| Combined Reactions | Multiple modifications on the parent molecule | Ester hydrolysis and dihydrodiol formation[2] |
| Ester hydrolysis and hydroxylation[1] | ||
| Double bond oxidation, ester hydrolysis, and hydroxylation[1] | ||
| Further oxidation to N-pentanoic acid[1] |
Note: This table represents a qualitative summary of the types of metabolites formed. The relative abundance of each metabolite can vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolism study of MDMB-4en-PINACA using human liver microsomes.
Metabolic Pathway of MDMB-4en-PINACA
The diagram below outlines the primary metabolic pathways of MDMB-4en-PINACA in human liver microsomes.
References
- 1. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism studies of selected synthetic cannabinoids | World Anti Doping Agency [wada-ama.org]
- 4. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Biotransformation Pathways of MDMB-4en-PINACA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market, posing significant public health risks. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. This technical guide provides a comprehensive overview of the biotransformation pathways of MDMB-4en-PINACA, detailing its metabolic products, the experimental methodologies used for their identification, and key quantitative data.
Core Biotransformation Pathways
MDMB-4en-PINACA undergoes extensive phase I metabolism in the human body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major biotransformation reactions include:
-
Ester Hydrolysis: The methyl ester group is readily cleaved to form the corresponding carboxylic acid metabolite. This is a primary and rapidly occurring metabolic step.[1][2]
-
Oxidation of the Pentenyl Chain: The terminal double bond on the N-pentenyl side chain is a key site for oxidation, leading to the formation of a dihydrodiol metabolite, likely via an epoxide intermediate.[2][3]
-
Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, including the pentenyl chain and the dimethylbutanoate moiety.
-
N-Dealkylation: The pentenyl group can be removed from the indazole core.[4]
-
Dehydrogenation: Oxidation of hydroxylated metabolites can lead to the formation of ketones.
These primary reactions can also occur in combination, resulting in a large number of metabolites. For instance, a metabolite can undergo both ester hydrolysis and dihydrodiol formation.[2][3] Glucuronidated (Phase II) metabolites of the primary hydrolysis and dihydrodiol formation products have also been identified in urine.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on MDMB-4en-PINACA metabolism. It is important to note that quantitative data for all identified metabolites is not exhaustively available in the literature.
Table 1: In Vitro Metabolism of MDMB-4en-PINACA
| Experimental System | Incubation Time | Parent Compound Remaining | Key Finding | Reference |
| Pooled Human Liver Microsomes (HLMs) | 1 hour | < 7.5% | Rapid and extensive metabolism. | [4][6] |
Table 2: MDMB-4en-PINACA and Metabolite Concentrations in Postmortem Forensic Cases
| Analyte | Matrix | Concentration | Case Details | Reference |
| MDMB-4en-PINACA | Peripheral Blood | 7.2 ng/mL | Fatality | [1] |
| MDMB-4en-PINACA | Urine | 0.4 ng/mL | Fatality | [1] |
Experimental Protocols
The identification and characterization of MDMB-4en-PINACA metabolites have been primarily achieved through in vitro studies using human liver microsomes (HLMs) and human hepatocytes, followed by analysis with high-resolution mass spectrometry.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol provides a general framework for the in vitro metabolism of MDMB-4en-PINACA using HLMs.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration typically 0.5-1 mg/mL) and a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add MDMB-4en-PINACA dissolved in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to achieve a final substrate concentration (e.g., 5 µM). The final organic solvent concentration should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the substrate to partition into the microsomal membranes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., up to 1 hour).[4]
-
-
Termination of Reaction:
-
Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile (B52724) or methanol (typically in a 2:1 or 3:1 ratio of solvent to incubation volume). This precipitates the proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis by LC-HRMS.
-
In Vitro Incubation with Human Hepatocytes
This protocol outlines a general procedure for studying the metabolism of MDMB-4en-PINACA using cryopreserved human hepatocytes.
-
Thawing and Seeding of Hepatocytes:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum and other necessary components).
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes in a multi-well plate at a desired density and allow them to attach and form a monolayer.
-
-
Initiation of Metabolism:
-
Remove the seeding medium and add fresh, pre-warmed incubation medium containing MDMB-4en-PINACA at the desired final concentration (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 1, 3, 5 hours).[3]
-
-
Sample Collection:
-
At each time point, collect the incubation medium.
-
-
Sample Preparation for Analysis:
-
Terminate the enzymatic activity in the collected medium by adding an ice-cold organic solvent (e.g., acetonitrile).
-
Process the samples as described for the HLM incubation (vortex, centrifuge, and collect the supernatant) for LC-HRMS analysis.
-
Analytical Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS, particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is the primary analytical technique for identifying and characterizing MDMB-4en-PINACA metabolites.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of the parent compound and its metabolites (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[7]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[7]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecules [M+H]+ of the analytes.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately measure the mass-to-charge ratio (m/z) of the parent ions and their fragment ions. This high mass accuracy is crucial for determining the elemental composition of the metabolites.
-
Data Acquisition: Data is typically acquired in full scan mode to detect all ions within a specified mass range, and in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain fragmentation spectra (MS/MS) for structural elucidation.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core biotransformation pathways of MDMB-4en-PINACA and a typical experimental workflow for its in vitro metabolism study.
Caption: Major biotransformation pathways of MDMB-4en-PINACA.
Caption: General experimental workflow for in vitro metabolism studies.
Conclusion
MDMB-4en-PINACA is extensively metabolized through a variety of pathways, with ester hydrolysis and oxidation of the pentenyl chain being the most prominent. The resulting metabolites are the primary targets for forensic and clinical analysis. The methodologies outlined in this guide provide a robust framework for the continued investigation of the biotransformation of MDMB-4en-PINACA and other emerging synthetic cannabinoids. A thorough understanding of these metabolic pathways is essential for the scientific and drug development communities to address the challenges posed by these novel psychoactive substances.
References
- 1. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [rjsocmed.com]
- 6. researchgate.net [researchgate.net]
- 7. cfsre.org [cfsre.org]
Unraveling the Structure of MDMB-4en-PINACA's Primary Hydrolysis Product: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-4en-PINACA (methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate) is a potent synthetic cannabinoid receptor agonist that has been identified in forensic casework worldwide.[1][2][3][4] Understanding its metabolic fate is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. A primary metabolic pathway for MDMB-4en-PINACA is hydrolysis, leading to the formation of a more polar and readily excretable molecule. This guide provides a detailed technical overview of the structural elucidation of the main hydrolysis product of MDMB-4en-PINACA, summarizing key experimental data and methodologies.
Core Findings: The Carboxylic Acid Metabolite
The principal hydrolysis product of MDMB-4en-PINACA is formed through the cleavage of the methyl ester group, resulting in a carboxylic acid metabolite. This biotransformation is a common metabolic route for synthetic cannabinoids containing an ester moiety.[1][2][4] The resulting structure is systematically named (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoic acid.
Experimental Data for Structural Elucidation
The structural confirmation of the MDMB-4en-PINACA hydrolysis product has been achieved through a combination of advanced analytical techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry Data
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone for identifying and characterizing metabolites in complex biological matrices.[2] The accurate mass measurement of the protonated molecule [M+H]⁺ provides the elemental composition, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that confirm the structure.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| MDMB-4en-PINACA | 358.21234 | 301, 213, 145, 131 | The ion at m/z 213 is a characteristic acylium-indazole-alkyl ion. The ions at m/z 145 and 131 correspond to the indazole-carboxy moiety. The fragment at m/z 301 results from a McLafferty rearrangement.[5][6] |
| MDMB-4en-PINACA Hydrolysis Product (Carboxylic Acid) | 344.1967 | 213, 145, 131 | The precursor ion mass shift of -14 Da from the parent compound is consistent with the loss of a methyl group and the formation of a carboxylic acid. The retention of the key fragment ions at m/z 213, 145, and 131 confirms that the indazole core and amide linkage remain intact. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides definitive structural elucidation by mapping the chemical environment of each proton and carbon atom within the molecule. While NMR data for the isolated hydrolysis product is less commonly published in metabolic studies, the structural confirmation of the parent compound, MDMB-4en-PINACA, has been extensively reported.[6][7] The key change expected in the ¹H-NMR spectrum upon hydrolysis would be the disappearance of the methyl ester singlet (typically around 3.7 ppm) and potential broadening of the amide N-H and the appearance of a carboxylic acid proton signal.
Experimental Protocols
The following sections detail the typical methodologies employed for the generation and analysis of the MDMB-4en-PINACA hydrolysis product.
In Vitro Metabolism with Human Liver Microsomes (HLMs)
-
Objective: To simulate the phase I metabolism of MDMB-4en-PINACA in a controlled environment.
-
Procedure:
-
MDMB-4en-PINACA (typically at a concentration of 1-5 µmol/L) is incubated with pooled human liver microsomes.[2]
-
The incubation mixture is fortified with NADPH as a cofactor for cytochrome P450 enzymes.
-
The reaction is allowed to proceed for a set time course (e.g., up to 1 hour) at 37°C.[2]
-
The reaction is quenched by the addition of a cold organic solvent, such as acetonitrile (B52724), to precipitate proteins.[8]
-
The sample is centrifuged, and the supernatant is collected for analysis by LC-HRMS.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phases: The mobile phases usually consist of water with a small amount of formic acid (for protonation) as mobile phase A, and acetonitrile or methanol (B129727) with formic acid as mobile phase B.[9]
-
Gradient Elution: A gradient elution is employed to separate the parent drug from its more polar metabolites.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Mass Analyzer: A high-resolution mass analyzer, such as a quadrupole time-of-flight (QTOF) or Orbitrap, is used to acquire accurate mass data.[10]
-
Data Acquisition: Data is acquired in both full scan mode to detect all ions and in data-dependent or data-independent MS/MS mode to obtain fragmentation spectra for structural elucidation.
-
Visualizing the Hydrolysis Pathway and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the structural elucidation of the MDMB-4en-PINACA hydrolysis product.
Caption: Metabolic pathway of MDMB-4en-PINACA ester hydrolysis.
Caption: Experimental workflow for metabolite identification.
Conclusion
The structural elucidation of the primary hydrolysis product of MDMB-4en-PINACA as its corresponding carboxylic acid is well-established through robust analytical methodologies. The consistent findings across multiple in vitro studies provide a solid foundation for forensic laboratories to confidently identify this metabolite as a biomarker of MDMB-4en-PINACA consumption. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of toxicology, drug metabolism, and forensic science.
References
- 1. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Identification of Synthetic Cannabinoid New Psychoactive Substances 4F-MDMB-BUTINACA and MDMB-4en-PINACA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liu.diva-portal.org [liu.diva-portal.org]
- 9. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojp.gov [ojp.gov]
In-Depth Technical Guide: MDMB-4en-PINACA Butanoic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core scientific data available for the butanoic acid metabolite of the synthetic cannabinoid MDMB-4en-PINACA. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, forensic analysis, and clinical toxicology.
Core Compound Data
The primary focus of this guide is the major metabolite of MDMB-4en-PINACA, formed via the hydrolysis of the methyl ester group. This butanoic acid metabolite is a critical biomarker for detecting the consumption of the parent compound.[1][2][3][4] While a specific CAS number for this metabolite is not widely cited in available literature, its fundamental properties have been characterized.
Table 1: Quantitative Data Summary for MDMB-4en-PINACA and its Butanoic Acid Metabolite
| Property | MDMB-4en-PINACA (Parent Compound) | MDMB-4en-PINACA Butanoic Acid Metabolite |
| CAS Number | 2504100-70-1[3] | Not readily available |
| Molecular Formula | C₂₀H₂₇N₃O₃ | C₁₉H₂₅N₃O₃[2][5] |
| Molecular Weight | 357.45 g/mol | 343.4 g/mol [1][2][5] |
Metabolic Pathway and Significance
MDMB-4en-PINACA undergoes extensive metabolism in the body, with ester hydrolysis being a primary transformation pathway.[1][6][7] This process, catalyzed by esterase enzymes, cleaves the terminal methyl ester of the tert-leucine moiety, resulting in the formation of the more polar butanoic acid metabolite.[1] The high abundance of this metabolite in biological samples, such as urine and blood, makes it a reliable and crucial biomarker for confirming exposure to MDMB-4en-PINACA, especially since the parent compound can be rapidly cleared from the body.[1][3]
Experimental Protocols
The identification and characterization of the this compound metabolite have been primarily achieved through in vitro metabolism studies utilizing human liver microsomes (HLMs) and hepatocytes. These experiments are fundamental to understanding the biotransformation of the parent compound.
In Vitro Metabolism with Human Liver Microsomes (HLMs)
A common experimental approach to studying the phase I metabolism of MDMB-4en-PINACA involves incubation with pooled human liver microsomes. This allows for the identification of metabolites formed by oxidative and hydrolytic enzymes.
Objective: To identify the phase I metabolites of MDMB-4en-PINACA, including the butanoic acid derivative.
Materials:
-
MDMB-4en-PINACA
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
High-purity water
Procedure:
-
A stock solution of MDMB-4en-PINACA is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The incubation mixture is prepared in a microcentrifuge tube containing phosphate buffer, the HLM suspension, and the NADPH regenerating system.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.
-
The metabolic reaction is initiated by adding a small volume of the MDMB-4en-PINACA stock solution to achieve a final concentration typically in the low micromolar range (e.g., 1-10 µM).[8]
-
The incubation is carried out at 37°C for a specified time, often up to 60 minutes, with samples taken at various time points.[8]
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile, which precipitates the proteins.
-
The samples are then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected for analysis.
Analytical Method: The resulting samples are typically analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) or tandem mass spectrometry (LC-MS/MS). This allows for the separation and identification of the various metabolites based on their retention times and mass-to-charge ratios.[6][8][9]
Visualizations
Experimental Workflow for In Vitro Metabolism
The following diagram illustrates the general workflow for the in vitro metabolism study of MDMB-4en-PINACA using human liver microsomes.
Caption: Workflow for the in vitro metabolism of MDMB-4en-PINACA.
Signaling Pathway of Parent Compound
MDMB-4en-PINACA, like other synthetic cannabinoids, exerts its primary pharmacological effects through interaction with the cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the central nervous system.[10][11][12] As a potent agonist, MDMB-4en-PINACA activates the CB1 receptor, leading to a cascade of intracellular signaling events.[3] The butanoic acid metabolite, being significantly less potent, is not considered the primary mediator of the psychoactive effects.
The diagram below outlines the canonical signaling pathway initiated by the activation of the CB1 receptor by an agonist like MDMB-4en-PINACA.
Caption: CB1 receptor signaling pathway activated by MDMB-4en-PINACA.
References
- 1. This compound Reference Standard [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 4. This compound metabolite - Labchem Catalog [labchem.com.my]
- 5. This compound | C19H25N3O3 | CID 168325886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.who.int [cdn.who.int]
- 11. euda.europa.eu [euda.europa.eu]
- 12. drugsandalcohol.ie [drugsandalcohol.ie]
Commercial Availability and Technical Guide: MDMB-4en-PINACA Butanoic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of the MDMB-4en-PINACA butanoic acid metabolite analytical standard. It includes a summary of quantitative data, detailed experimental protocols for its detection, and visualizations of its metabolic pathway. This document is intended for research, forensic, and drug development professionals.
Introduction
MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework.[1][2] Due to extensive and rapid metabolism in the body, the parent compound is often found at very low concentrations or is entirely absent in biological samples.[3] The primary metabolite, this compound, is formed via the hydrolysis of the terminal methyl ester of the parent compound.[3] This makes the butanoic acid metabolite a crucial biomarker for confirming the intake of MDMB-4en-PINACA.[3] The availability of a certified reference standard for this metabolite is therefore essential for the development and validation of analytical methods in forensic toxicology and clinical research.
Commercial Availability
The this compound metabolite is available as an analytical reference standard from several specialized chemical suppliers. It is intended for research and forensic applications only and may be subject to controlled substance regulations in certain jurisdictions.[4]
| Supplier | Product Name | Catalog Number | Available Sizes | Formulation | Purity |
| Cayman Chemical | This compound metabolite | 28740 | 1 mg, 5 mg | A solution in acetonitrile (B52724) | ≥98% |
| Benchchem | This compound Reference Standard | B10782696 | Not specified | Not specified | Not specified |
| Cambridge Bioscience | This compound metabolite | CAY28740-5 mg | 5 mg | A solution in acetonitrile | ≥98% |
Quantitative Data
The following table summarizes the key quantitative data for the this compound analytical standard.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅N₃O₃ | Cayman Chemical |
| Molecular Weight | 343.4 g/mol | Benchchem, Cayman Chemical |
| Purity | ≥98% or ≥95% | Cambridge Bioscience, Cayman Chemical |
| Formulation | A solution in acetonitrile or a crystalline solid | Cambridge Bioscience, Labcompare |
| Storage Temperature | -20°C | Labcompare |
| Solubility (in Acetonitrile) | 10 mg/mL | Cayman Chemical |
Experimental Protocols
The detection and quantification of this compound metabolite in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies based on published research.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine and Blood Analysis
This protocol is a composite based on methodologies described for the analysis of synthetic cannabinoid metabolites in biological fluids.[5][6]
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine or blood sample, add an internal standard.
-
For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates. Incubate the sample with β-glucuronidase at 55°C for one hour.[5]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.[6]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and a weak organic solvent to remove interferences.
-
Elute the analyte using an appropriate organic solvent (e.g., methanol or ethyl acetate).[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Analysis
GC-MS is another powerful technique for the analysis of synthetic cannabinoids and their metabolites.[8] Derivatization is often required to improve the volatility and thermal stability of the analytes.
4.2.1. Sample Preparation and Derivatization
-
Follow the sample preparation steps (hydrolysis and extraction) as described for LC-MS/MS.
-
After evaporating the eluate, add a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Incubate the mixture at a specified temperature (e.g., 70°C) for a set time to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS analysis.
4.2.2. GC-MS Instrumental Conditions
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation of analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for targeted analysis.
-
Metabolic and Signaling Pathways
Metabolic Pathway of MDMB-4en-PINACA
MDMB-4en-PINACA undergoes extensive phase I metabolism in the human body. The primary metabolic reaction is the hydrolysis of the methyl ester group, leading to the formation of the butanoic acid metabolite.[2][9][10] Other metabolic transformations include oxidation of the pentenyl chain, hydroxylation, and N-dealkylation.[2][8][9]
Caption: Metabolic pathway of MDMB-4en-PINACA.
Cannabinoid Receptor Signaling Pathway
MDMB-4en-PINACA is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR).[2] The signaling cascade initiated by CB1 receptor activation is complex and can vary depending on the specific agonist and cell type. The diagram below illustrates a generalized CB1 receptor signaling pathway.
Caption: Generalized CB1 receptor signaling pathway.
Conclusion
The this compound metabolite is a critical biomarker for detecting the use of its parent synthetic cannabinoid. The commercial availability of a certified analytical standard is paramount for forensic and research laboratories to develop and validate robust and reliable analytical methods. The experimental protocols and pathway information provided in this guide serve as a valuable resource for professionals in the field. As new synthetic cannabinoids continue to emerge, the principles outlined here for metabolite identification and detection will remain essential for public health and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reference Standard [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ojp.gov [ojp.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [archivog.com]
- 9. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of MDMB-4en-PINACA Butanoic Acid Metabolite in Human Urine using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MDMB-4en-PINACA butanoic acid, a major metabolite of the synthetic cannabinoid MDMB-4en-PINACA, in human urine. The protocol employs enzymatic hydrolysis to liberate the metabolite from its glucuronide conjugate, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for forensic and clinical toxicology applications.
Introduction
MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases. Due to extensive metabolism, the parent compound is often undetectable in urine samples.[1][2] The primary metabolic pathway involves ester hydrolysis, resulting in the formation of this compound (also known as MDMB-4en-PINACA 3,3-dimethylbutanoic acid).[3][4][5] This metabolite is a reliable biomarker for confirming the intake of MDMB-4en-PINACA.[5] This document provides a detailed protocol for the extraction, separation, and quantification of this key metabolite in urine.
Experimental Workflow
Caption: Overall workflow for the analysis of this compound in urine.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of synthetic cannabinoid metabolites in urine. Actual performance may vary based on instrumentation and laboratory conditions.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | [8] |
| Linearity (r²) | ≥ 0.99 | N/A |
| Recovery | 85 - 110% | [9] |
| Inter-day Precision (%CV) | < 15% | N/A |
| Intra-day Precision (%CV) | < 10% | N/A |
Detailed Experimental Protocols
Sample Preparation
a. Materials and Reagents:
-
This compound analytical standard
-
This compound-d4 (or other suitable internal standard)
-
β-glucuronidase from Patella vulgata or similar[9]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)[9][10]
-
Methanol, Acetonitrile, Ethyl Acetate (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18 MΩ·cm)
b. Protocol:
-
Pipette 1.0 mL of urine into a labeled centrifuge tube.[10]
-
Add 50 µL of internal standard solution.
-
Add 1.0 mL of 100 mM acetate buffer (pH 5.0).[10]
-
Add 50 µL of β-glucuronidase solution.[10]
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 60-65°C for 1-3 hours to ensure complete hydrolysis of glucuronide conjugates.[9][10]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample if necessary to pellet any precipitates.[9]
Solid-Phase Extraction (SPE)
a. Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetate buffer (pH 5.0). Do not allow the sorbent to go dry.
b. Sample Loading and Washing:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).[10]
-
Wash the cartridge with 3 mL of a 25:75 methanol:acetate buffer solution to remove polar interferences.[10]
-
Dry the cartridge thoroughly under full vacuum or positive pressure for 5-10 minutes.[10]
c. Elution and Reconstitution:
-
Elute the analyte from the cartridge with 3 mL of ethyl acetate.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[10]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[10]
-
Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 30-40% B, ramp to 95% B, hold, and re-equilibrate. |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3500 - 4000 V[6][7] |
| Source Temperature | 150 - 600°C[6][7] |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
c. MRM Transitions for this compound: The molecular formula for this compound is C₁₉H₂₅N₃O₃ with a monoisotopic mass of 343.19.[11][12] The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated from the fragmentation of the precursor.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 344.2 | 145.1 | 213.1 | ~20-40 |
| This compound-d4 | 348.2 | 145.1 | 213.1 | ~20-40 |
Note: Product ions are predicted based on the fragmentation of the indazole-carboxamide core structure common to this class of synthetic cannabinoids.[13] The ion at m/z 145 represents the acylium-indazole moiety, and m/z 213 can represent the acylium-indazole-alkyl ion.[13] Collision energies must be optimized empirically on the specific instrument being used.
Data Analysis and Quality Control
-
Quantification: A calibration curve should be prepared in a blank urine matrix over the desired concentration range (e.g., 0.1 to 50 ng/mL). The concentration of the analyte in unknown samples is determined by interpolating the analyte/internal standard peak area ratio against the calibration curve.
-
Quality Control (QC): Low, medium, and high concentration QC samples should be analyzed with each batch to ensure the accuracy and precision of the results.
-
Identification Criteria: Analyte identification is confirmed by comparing the retention time to that of a certified reference standard and ensuring the ratio of the quantifier to qualifier ion transitions is within ±20% of the average ratio from the calibrators.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in urine. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, ensures effective sample clean-up and analyte recovery, making it suitable for high-throughput forensic and clinical toxicology laboratories.
References
- 1. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. ojp.gov [ojp.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. unitedchem.com [unitedchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | C19H25N3O3 | CID 168325886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of MDMB-4en-PINACA and its Metabolites in Blood by GC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and quantification of the synthetic cannabinoid MDMB-4en-PINACA and its primary metabolites in whole blood using Gas Chromatography-Mass Spectrometry (GC-MS). The increasing prevalence of novel psychoactive substances (NPS) necessitates robust and reliable analytical methods for forensic and clinical toxicology. This document outlines the sample preparation, derivatization, GC-MS parameters, and data analysis for researchers, scientists, and drug development professionals.
Introduction
MDMB-4en-PINACA is a potent indazole-based synthetic cannabinoid that has been identified in numerous intoxication cases worldwide. Due to its high potency and rapid metabolism, the detection of its metabolites is crucial for confirming consumption. The primary metabolic pathways for MDMB-4en-PINACA include ester hydrolysis and hydroxylation, leading to the formation of several key biomarkers.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic toxicology for the identification and quantification of drugs and their metabolites. This method offers high sensitivity and specificity, particularly when coupled with derivatization to improve the volatility and thermal stability of polar metabolites.
Metabolic Pathway of MDMB-4en-PINACA
MDMB-4en-PINACA undergoes extensive metabolism in the body. The principal metabolic transformations involve the hydrolysis of the methyl ester group to form a carboxylic acid metabolite, and various hydroxylation reactions on the pentenyl chain.[1][2][3][4] The major metabolites recommended for monitoring are the ester hydrolysis metabolite (MDMB-4en-PINACA 3,3-dimethylbutanoic acid) and its hydroxylated forms.[5]
Figure 1: Simplified metabolic pathway of MDMB-4en-PINACA.
Experimental Protocol
This protocol is a representative method synthesized from established procedures for the analysis of synthetic cannabinoids and their metabolites in blood by GC-MS.
Materials and Reagents
-
MDMB-4en-PINACA and its primary metabolite standards
-
Deuterated internal standard (e.g., MDMB-4en-PINACA-d5)
-
Whole blood, plasma, or serum
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Deionized water
-
Phosphate buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (C18)
Sample Preparation and Extraction
The experimental workflow for sample preparation and analysis is depicted below.
Figure 2: Experimental workflow for the GC-MS analysis of MDMB-4en-PINACA metabolites.
-
Sample Spiking: To 1 mL of whole blood, add the internal standard and vortex.
-
Protein Precipitation: Add 2 mL of cold acetonitrile to the blood sample.
-
Extraction: Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of ethyl acetate.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.
GC-MS Instrumental Parameters
The following are representative GC-MS parameters. The specific conditions may need to be optimized for the instrument in use.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| MDMB-4en-PINACA (derivatized) | [To be determined] | [To be determined] | [To be determined] |
| Ester Hydrolysis Metabolite (derivatized) | [To be determined] | [To be determined] | [To be determined] |
| Hydroxylated Metabolite (derivatized) | [To be determined] | [To be determined] | [To be determined] |
Note: The specific ions for monitoring will depend on the mass spectra of the derivatized parent compound and its metabolites, which should be determined by injecting standards in full scan mode prior to quantitative analysis.
Quantitative Data
The following table summarizes representative validation parameters for the quantification of synthetic cannabinoids in blood, based on published literature.[1] These values should be established and validated by each laboratory.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| Synthetic Cannabinoid Parent | 0.1 - 0.5 | 0.5 - 1.0 | 0.5 - 100 | > 80% |
| Synthetic Cannabinoid Metabolite | 0.1 - 0.5 | 0.5 - 1.0 | 0.5 - 100 | > 75% |
Conclusion
This application note provides a comprehensive framework for the analysis of MDMB-4en-PINACA and its metabolites in blood by GC-MS. The described protocol, including sample preparation, derivatization, and instrumental parameters, offers a reliable method for the detection and quantification of these compounds. Due to the rapid emergence of new synthetic cannabinoids, it is essential for forensic and clinical laboratories to develop and validate robust analytical methods to address the evolving challenges in toxicology.
References
- 1. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 3. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction of MDMB-4en-PINACA Butanoic Acid Metabolite from Hair Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solid-phase extraction (SPE) of the butanoic acid metabolite of MDMB-4en-PINACA from human hair samples. MDMB-4en-PINACA is a potent synthetic cannabinoid, and the detection of its metabolites is crucial for forensic and clinical toxicology to confirm consumption. While the parent compound is often found in hair, its acidic metabolites, such as the butanoic acid derivative, can also be important biomarkers. This protocol outlines a method combining enzymatic digestion of the hair matrix with a mixed-mode solid-phase extraction for the selective isolation of the acidic metabolite, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Hair Sample Preparation
A critical step in hair analysis is the initial sample preparation to ensure the release of analytes from the keratin (B1170402) matrix. Enzymatic digestion is a recommended method for achieving higher extraction yields compared to simple solvent extraction.
Materials:
-
Hair sample (approx. 20-50 mg)
-
Decontamination solvents: Dichloromethane (B109758), Methanol (B129727)
-
Proteinase K
-
Dithiothreitol (DTT)
-
TRIS-HCl buffer (pH 7.5)
-
Internal Standard (IS): MDMB-4en-PINACA butanoic acid-d4 (or other suitable deuterated analog)
Procedure:
-
Decontamination: Wash the hair sample sequentially with 5 mL of dichloromethane and 5 mL of methanol, each for 2 minutes, to remove external contaminants. Allow the hair to air dry completely.
-
Pulverization: Cut the decontaminated hair into small segments (approx. 1-2 mm).
-
Enzymatic Digestion:
-
Place the pulverized hair in a 2 mL microcentrifuge tube.
-
Add 1 mL of TRIS-HCl buffer.
-
Add DTT to a final concentration of 100 mg/mL.
-
Add Proteinase K (e.g., at a ratio of 1 mg enzyme per 1 mg of hair)[1][2].
-
Spike the sample with the internal standard.
-
Incubate the mixture at 37-55°C for at least 2 hours (overnight incubation may improve digestion) with gentle agitation[1].
-
-
Digestion Termination: Centrifuge the sample at 10,000 x g for 5 minutes. The supernatant is the hair extract.
Solid-Phase Extraction (SPE) Protocol
A mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties is proposed for the selective extraction of the acidic butanoic acid metabolite.
Materials:
-
Mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX or similar)
-
Conditioning solvent: Methanol
-
Equilibration solvent: Deionized water
-
Wash solvent 1: Acidified water (e.g., 2% formic acid)
-
Wash solvent 2: Methanol
-
Elution solvent: 5% Ammonium (B1175870) hydroxide (B78521) in methanol (or other suitable basic organic solvent mixture)
-
Nitrogen evaporator
-
Reconstitution solvent: Mobile phase or a suitable mixture (e.g., 50:50 methanol:water)
Procedure:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the digested hair sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of acidified water to remove basic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound metabolite with 2 mL of 5% ammonium hydroxide in methanol. The basic pH will neutralize the acidic analyte, disrupting the ionic interaction with the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., UPLC-MS/MS).
Chromatographic Conditions (suggested starting point):
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is suitable for the separation of synthetic cannabinoids and their metabolites[3].
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile.
-
Gradient: A suitable gradient should be optimized to ensure separation from matrix components and potential isomers.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions (suggested):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by direct infusion of a standard of this compound. The precursor ion will be [M+H]+. Product ions will be generated by fragmentation of the precursor ion.
Data Presentation
The following tables summarize expected quantitative data based on literature for similar synthetic cannabinoid metabolites in hair. Note: This data is for illustrative purposes and would need to be established during method validation for this compound.
Table 1: Method Validation Parameters
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mg | [3] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mg | [3] |
| Linearity (r²) | > 0.99 | [3] |
| Recovery | 70 - 110% | General expectation for SPE |
| Matrix Effect | < 25% | General expectation for SPE |
| Precision (RSD%) | < 15% | General expectation for bioanalytical methods |
| Accuracy (% Bias) | ± 15% | General expectation for bioanalytical methods |
Table 2: Example MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| This compound-d4 (IS) | To be determined | To be determined | To be determined | To be determined |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to data analysis.
Caption: Workflow for SPE of this compound from Hair.
Conclusion
The proposed protocol provides a comprehensive workflow for the extraction and analysis of this compound from hair samples. The combination of enzymatic digestion and mixed-mode solid-phase extraction is designed to provide high recovery and clean extracts, essential for sensitive LC-MS/MS analysis. It is important to note that this protocol is a suggested starting point and must be thoroughly validated in a laboratory setting to ensure it meets the required performance criteria for its intended application. This includes establishing specific MRM transitions, optimizing chromatographic conditions, and assessing all validation parameters as outlined in Table 1.
References
Quantitative Analysis of MDMB-4en-PINACA Butanoic Acid Metabolite in Post-Mortem Specimens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been increasingly detected in forensic casework, including post-mortem investigations.[1][2][3] Due to its rapid and extensive metabolism in the body, the parent compound is often found at very low concentrations or is absent in post-mortem specimens.[4][5][6] Consequently, the detection and quantification of its metabolites are crucial for confirming exposure. One of the primary metabolites is the MDMB-4en-PINACA butanoic acid derivative, formed through ester hydrolysis.[4][7] This document provides detailed application notes and protocols for the quantitative analysis of this compound in post-mortem specimens, intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of MDMB-4en-PINACA
MDMB-4en-PINACA undergoes extensive phase I metabolism, with ester hydrolysis being a major transformation. This process cleaves the methyl ester group, resulting in the formation of the more polar butanoic acid metabolite. Other metabolic pathways include oxidation of the double bond and hydroxylation.[4][6] The butanoic acid metabolite is considered a suitable biomarker for detecting MDMB-4en-PINACA consumption.[4][7]
References
- 1. MDMB-4en-PINACA–Related Deaths in Cook County Jail [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Detection of MDMB-4en-PINACA Butanoic Acid Metabolite in Oral Fluid using LC-MS/MS
Abstract
This application note details a sensitive and specific method for the quantitative analysis of MDMB-4en-PINACA butanoic acid, the primary metabolite of the potent synthetic cannabinoid MDMB-4en-PINACA, in human oral fluid samples. Due to the rapid metabolism and inherent instability of the parent compound, which often undergoes ester hydrolysis, the butanoic acid metabolite serves as a crucial and reliable biomarker for confirming intake.[1][2][3] The described methodology utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and low detection limits necessary for forensic and clinical toxicology.
Introduction
MDMB-4en-PINACA is a highly potent synthetic cannabinoid receptor agonist (SCRA) that has been increasingly identified in forensic cases and is associated with severe adverse health effects, including fatalities.[4][5] Like many methyl ester-containing SCRAs, MDMB-4en-PINACA is extensively metabolized in the body. One of the major metabolic pathways is the hydrolysis of the methyl ester group to form its corresponding butanoic acid metabolite, (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoic acid.[3]
Oral fluid is a valuable alternative matrix for drug testing due to its non-invasive collection and correlation with recent drug use.[6] This protocol provides a robust workflow for the extraction and analysis of this compound from oral fluid collected with Quantisal™ devices, ensuring accurate and reliable detection.
Chemical Structures
-
MDMB-4en-PINACA: C₂₀H₂₇N₃O₃
-
This compound Metabolite: C₁₉H₂₅N₃O₃[7]
Experimental Protocol
This protocol outlines the necessary reagents, sample preparation steps, and instrumental parameters for the analysis of this compound in oral fluid.
Materials and Reagents
-
Standards: this compound metabolite and its deuterated internal standard (e.g., this compound-d4) analytical reference standards (from suppliers like Cayman Chemical).[7]
-
Solvents: Acetonitrile, Methanol (B129727) (LC-MS grade), Formic Acid, Ethyl Acetate.
-
Buffers: Ammonium Formate, Acetic Acid.
-
Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase).
-
Collection Devices: Quantisal™ oral fluid collection devices.[6][8]
-
Reagent Water: Deionized water (≥18 MΩ·cm).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Allow collected oral fluid samples (in Quantisal™ buffer) to equilibrate to room temperature. Vortex for 10 seconds.
-
Aliquoting: Transfer a 1.0 mL aliquot of the oral fluid/buffer mixture to a clean polypropylene (B1209903) tube.
-
Internal Standard: Spike the aliquot with 25 µL of the deuterated internal standard working solution (e.g., at 100 ng/mL).
-
Acidification: Add 1.0 mL of 0.1 M acetic acid to the sample and vortex.[8]
-
SPE Column Conditioning: Condition an SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of 0.1 M acetic acid.[8]
-
Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen stream for 5 minutes.
-
Elution: Elute the analytes with 2 x 1 mL of ethyl acetate.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 85:15 Mobile Phase A:B) and transfer to an LC autosampler vial.[6]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC or HPLC system (e.g., Agilent 1200 series, Waters Acquity UPLC).[8][9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 5600+, Agilent 6430).[1][8]
-
Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[10]
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
| LC Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[10] |
| Injection Volume | 5-20 µL[10] |
| Column Temp. | 30°C[10] |
| Gradient | Start at 5% B, ramp to 95% B over 4 min, hold for 2 min, return to initial conditions.[10] |
| MS Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V[1] |
| Source Temp. | 600°C[1] |
| MRM Transitions | Analyte-specific (determined by infusion) |
Note: MRM transitions for this compound and its internal standard must be optimized by infusing the analytical standards into the mass spectrometer.
Data and Performance Characteristics
The following table summarizes typical quantitative performance data for the analysis of synthetic cannabinoid metabolites in oral fluid, based on similar validated methods.
| Parameter | Value | Description |
| Linear Range | 0.5 - 100 ng/mL[11] | The concentration range over which the method is accurate and precise. |
| Limit of Detection (LOD) | 0.5 ng/mL[11] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.0 ng/mL[6] | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Precision (CV%) | < 15%[11] | The coefficient of variation for replicate measurements. |
| Accuracy | 85 - 115%[6] | The closeness of the measured value to the true value. |
| Extraction Recovery | > 80% | The efficiency of the extraction process. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.
References
- 1. ojp.gov [ojp.gov]
- 2. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. euda.europa.eu [euda.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. cfsre.org [cfsre.org]
- 11. academic.oup.com [academic.oup.com]
High-Resolution Mass Spectrometry for MDMB-4en-PINACA Metabolite Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-4en-PINACA (Methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework worldwide. Due to its extensive metabolism in the human body, detection of the parent compound in biological samples can be challenging. Therefore, identifying its metabolites is crucial for confirming exposure and understanding its pharmacological and toxicological profile. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has proven to be a powerful tool for the comprehensive profiling of MDMB-4en-PINACA metabolites. This document provides detailed application notes and protocols for the metabolite profiling of MDMB-4en-PINACA using LC-HRMS.
Metabolic Pathways of MDMB-4en-PINACA
The metabolism of MDMB-4en-PINACA is extensive and involves several key biotransformations. The major metabolic pathways include:
-
Ester Hydrolysis: The methyl ester group is readily hydrolyzed to form the corresponding carboxylic acid metabolite. This is often a primary and abundant metabolic route.[1][2][3][4]
-
Hydroxylation: Hydroxylation can occur at various positions on the pentenyl side chain and the indazole core.[1][2][3]
-
Dihydrodiol Formation: The terminal double bond of the pentenyl side chain can be oxidized to form a dihydrodiol.[4]
-
Dehydrogenation: Oxidation of hydroxyl groups can lead to the formation of ketone or aldehyde functionalities.[1]
-
N-Dealkylation: Cleavage of the pentenyl side chain can occur.[1]
-
Glucuronidation: Phase II metabolism can involve the conjugation of metabolites with glucuronic acid.
These reactions can also occur in combination, leading to a large number of potential metabolites.
Quantitative Data Summary
The following table summarizes the major metabolites of MDMB-4en-PINACA identified in in vitro and in vivo studies using high-resolution mass spectrometry. The exact mass and retention time are dependent on the specific chromatographic conditions used. The data presented here is a compilation from multiple sources and should be used as a reference.
| Metabolite ID | Metabolic Reaction(s) | Molecular Formula | Calculated m/z ([M+H]⁺) |
| M1 | Ester Hydrolysis | C₁₉H₂₅N₃O₃ | 344.1918 |
| M2 | Monohydroxylation (Pentyl) | C₂₀H₂₇N₃O₄ | 374.2023 |
| M3 | Dihydroxylation (Pentyl) | C₂₀H₂₇N₃O₅ | 390.1973 |
| M4 | Ester Hydrolysis + Monohydroxylation | C₁₉H₂₅N₃O₄ | 360.1867 |
| M5 | Ester Hydrolysis + Dihydroxylation | C₁₉H₂₅N₃O₅ | 376.1816 |
| M6 | Dihydrodiol Formation | C₂₀H₂₉N₃O₅ | 392.2129 |
| M7 | Ester Hydrolysis + Dihydrodiol Formation | C₁₉H₂₇N₃O₅ | 378.1973 |
| M8 | Dehydrogenation (Ketone formation) | C₂₀H₂₅N₃O₄ | 372.1867 |
| M9 | N-Dealkylation | C₁₅H₁₉N₃O₃ | 302.1448 |
| M10 | Carboxylation (Pentyl chain) | C₂₀H₂₅N₃O₅ | 388.1816 |
| M11 | Ester Hydrolysis + Dehydrogenation | C₁₉H₂₃N₃O₄ | 358.1711 |
| M12 | Monohydroxypentyl-MDMB-4en-PINACA | C₂₀H₂₇N₃O₄ | 374.2023 |
| M13 | Double bond oxidation + Ester hydrolysis + Hydroxylation | C₁₉H₂₅N₃O₆ | 392.1765 |
| M14 | MDMB-4en-PINACA butanoic acid | C₁₉H₂₅N₃O₃ | 344.1918 |
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (HLMs)
This protocol describes the incubation of MDMB-4en-PINACA with human liver microsomes to generate metabolites for identification.
Materials:
-
MDMB-4en-PINACA solution (1 mM in methanol)
-
Pooled human liver microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Protocol:
-
Prepare a 10 µM working solution of MDMB-4en-PINACA by diluting the stock solution in phosphate buffer.
-
In a microcentrifuge tube, combine 50 µL of pooled human liver microsomes, 440 µL of phosphate buffer, and 10 µL of the NADPH regenerating system solution A.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the 10 µM MDMB-4en-PINACA working solution to achieve a final concentration of 1 µM. Also, add 10 µL of the NADPH regenerating system solution B.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Terminate the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.
Sample Preparation for Urine Analysis
This protocol outlines the preparation of urine samples for the detection of MDMB-4en-PINACA and its metabolites.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
Phosphate buffer (0.1 M, pH 7.0)
-
Acetonitrile
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Dichloromethane
-
Isopropanol
-
Formic acid
Protocol:
-
To 1 mL of urine, add 500 µL of phosphate buffer and 20 µL of β-glucuronidase.
-
Incubate at 37°C for 2 hours to hydrolyze glucuronide conjugates.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.
LC-HRMS Analysis
This protocol provides typical parameters for the analysis of MDMB-4en-PINACA and its metabolites using a high-resolution mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
HRMS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 100-1000 m/z.
-
Acquisition Mode: Full scan with data-dependent MS/MS (ddMS2).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation in MS/MS.
Visualizations
Metabolic Pathway of MDMB-4en-PINACA
Caption: Proposed metabolic pathway of MDMB-4en-PINACA.
Experimental Workflow for Metabolite Profiling
Caption: Experimental workflow for MDMB-4en-PINACA metabolite profiling.
References
- 1. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Sample Preparation of Acidic Synthetic Cannabinoid Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction: The analysis of synthetic cannabinoid metabolites, particularly the acidic species, presents significant analytical challenges. These metabolites are often present in complex biological matrices at low concentrations and are frequently conjugated with glucuronic acid, increasing their polarity and water solubility. Furthermore, the carboxylic acid moiety makes them thermally labile, complicating analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without proper preparation. This document provides detailed protocols and data for the essential sample preparation steps: hydrolysis, extraction, and derivatization, enabling accurate and reliable quantification.
Part 1: Pre-Extraction - Hydrolysis of Glucuronidated Metabolites
Most synthetic cannabinoid metabolites are excreted in urine as glucuronide conjugates to increase their water solubility.[1][2] To analyze the parent metabolite, this glucuronic acid moiety must first be cleaved through hydrolysis. The choice of hydrolysis method is critical as it can significantly impact recovery.
Protocol 1: Enzymatic Hydrolysis with β-Glucuronidase
Enzymatic hydrolysis is a common and effective method for cleaving glucuronide bonds. Enzymes from different sources can exhibit varying efficiencies for different cannabinoid conjugates.[1][3]
Objective: To enzymatically cleave glucuronide conjugates from acidic synthetic cannabinoid metabolites in a urine matrix.
Materials:
-
Urine sample
-
β-glucuronidase (e.g., from E. coli or Patella vulgata)[1][3]
-
Phosphate or Acetate buffer (e.g., 100 mM Ammonium Acetate, pH 5.0 or 2 M Sodium Phosphate, pH 6.8)[4][5]
-
Heating block or water bath
Procedure:
-
Pipette 0.5 mL to 1.0 mL of the urine sample into a labeled microcentrifuge tube.[6][7]
-
Add an equal volume of the appropriate buffer (e.g., 1.0 mL of 100 mM Acetate buffer, pH 5.0).
-
Add the specified units of β-glucuronidase. Optimized conditions may involve up to 2000 IU of enzyme per 0.2 mL of urine.[5] A typical starting point is 50 µL of a commercial enzyme solution.[7]
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Incubate the sample. Incubation times and temperatures vary, with common conditions being 1-2 hours at 65°C, 1 hour at 45°C, or up to 16 hours at 37°C for complete hydrolysis.[5][6][7]
-
After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.
Protocol 2: Alkaline (Base) Hydrolysis
Alkaline hydrolysis is effective for ester-linked glucuronides, such as that of 11-nor-9-carboxy-Δ⁹-THC (THCCOOH), but it is ineffective for the ether-bonded glucuronides of hydroxylated metabolites.[1][8]
Objective: To chemically cleave ester-linked glucuronide conjugates using a strong base.
Materials:
-
Urine or other biological sample
-
Sodium Hydroxide (NaOH), 1 M to 10 M solution
-
Heating block or water bath
-
Acid for neutralization (e.g., Formic Acid or Acetic Acid)
Procedure:
-
Pipette 135 µL of the urine sample into a microcentrifuge tube.[9]
-
Add 15 µL of NaOH solution.[9]
-
Vortex the mixture to mix thoroughly.
-
Allow the sample to cool to room temperature.
-
Neutralize the sample by adding an acid. This step is critical before proceeding to extraction, especially for SPE.
-
The sample is now ready for the extraction procedure.
References
- 1. faa.gov [faa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoids in humans. II. The influence of three methods of hydrolysis on the concentration of THC and two metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. unitedchem.com [unitedchem.com]
- 8. Effect of hydrolysis on identifying prenatal cannabis exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
MDMB-4en-PINACA Butanoic Acid: A Key Biomarker in DUID Cases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been increasingly detected in forensic casework, including Driving Under the Influence of Drugs (DUID) investigations. Due to its rapid and extensive metabolism, the parent compound is often undetectable in biological samples shortly after consumption. This necessitates the identification and quantification of its metabolites to confirm exposure. The butanoic acid metabolite of MDMB-4en-PINACA, formed via ester hydrolysis, has emerged as a crucial and stable biomarker for detecting MDMB-4en-PINACA intake in toxicological analyses. This document provides detailed application notes and protocols for the analysis of MDMB-4en-PINACA butanoic acid in whole blood for DUID investigations.
Metabolic Pathway of MDMB-4en-PINACA
MDMB-4en-PINACA undergoes extensive Phase I metabolism, primarily through ester hydrolysis, to form its butanoic acid metabolite. This metabolite is more stable in biological matrices compared to the parent compound, making it a reliable indicator of exposure.[1]
Caption: Metabolic Conversion of MDMB-4en-PINACA.
Quantitative Data
The presence of MDMB-4en-PINACA and its butanoic acid metabolite has been confirmed in numerous toxicological specimens. While specific data from DUID cases is limited, the following table summarizes reported concentrations in various forensic contexts, which can provide a reference for toxicological interpretation. It is important to note that concentrations can vary significantly based on individual factors such as dosage, frequency of use, and metabolism.
| Case Type | Matrix | Analyte | Concentration (ng/mL) | Reference |
| Post-mortem | Blood | MDMB-4en-PINACA | 7.2 | [2] |
| Post-mortem | Blood | 4F-MDMB-BINACA Butanoic Acid | 0.05 - 10.0 (calibration range) | [3] |
| General Toxicology | Blood | MDMB-4en-PINACA | LOD: 1.29 | [4] |
| General Toxicology | Blood | This compound | Not specified | [1] |
| DUID | Blood | MDMB-4en-PINACA | Detected (concentration not specified) | [5] |
| DUID | Blood | This compound | Detected (concentration not specified) | [6] |
Note: The instability of the parent compound, MDMB-4en-PINACA, in stored blood samples can lead to an increase in the concentration of the butanoic acid metabolite over time.[1] Therefore, proper sample storage is critical for accurate interpretation.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from whole blood, suitable for DUID casework.
Analytical Workflow
Caption: Analytical Workflow for this compound.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Materials:
-
Whole blood sample (preserved with sodium fluoride/potassium oxalate)
-
Internal Standard (IS) solution (e.g., MDMB-4en-PINACA-d5 butanoic acid)
-
Phosphate (B84403) buffer (pH 6.0)
-
Methanol
-
Ethyl acetate (B1210297)
-
Acetic acid
-
SPE Cartridges (e.g., mixed-mode cation exchange)
-
-
Procedure:
-
Pipette 1 mL of whole blood into a glass tube.
-
Add the internal standard and vortex.
-
Add 2 mL of phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and 2 mL of phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 10% acetonitrile in water, and then 3 mL of hexane.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a mixture of hexane and ethyl acetate (e.g., 75:25) containing 1% acetic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50)[7]
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (Specific m/z values to be determined using a reference standard).
-
Internal Standard: Precursor ion > Product ion (Specific m/z values to be determined using a reference standard).
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of the butanoic acid metabolite requires a derivatization step to increase its volatility.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
Hydrochloric acid (HCl)
-
Hexane/Ethyl Acetate mixture (e.g., 9:1)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
-
Procedure:
-
Pipette 1 mL of whole blood into a glass tube.
-
Add the internal standard and vortex.
-
Add 100 µL of 1M HCl to acidify the sample.
-
Add 5 mL of hexane/ethyl acetate (9:1) and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
2. Derivatization
-
Add 50 µL of BSTFA with 1% TMCS to the dried extract.
-
Cap the vial and heat at 70°C for 30 minutes.[8]
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatography:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized metabolite and internal standard.
-
Signaling Pathway
MDMB-4en-PINACA acts as a potent agonist at the cannabinoid type 1 (CB1) receptor, which is a G-protein coupled receptor.[9][10][11] Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. This signaling cascade is responsible for the psychoactive effects associated with this synthetic cannabinoid.
Caption: MDMB-4en-PINACA CB1 Receptor Signaling Pathway.
Conclusion
The detection and quantification of this compound is a reliable method for confirming the use of MDMB-4en-PINACA in DUID investigations. The inherent instability of the parent compound makes its butanoic acid metabolite a more robust and dependable biomarker. The provided LC-MS/MS and GC-MS protocols offer sensitive and specific methods for the analysis of this key metabolite in whole blood. Adherence to proper sample collection and storage procedures is paramount for accurate and defensible toxicological results. Further research is needed to establish definitive concentration thresholds for impairment in DUID cases.
References
- 1. ojp.gov [ojp.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. cfsre.org [cfsre.org]
- 6. euda.europa.eu [euda.europa.eu]
- 7. cfsre.org [cfsre.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB‐4en‐PICA, MDMB‐4en‐PINACA, ADB‐4en‐PINACA, and MMB‐4CN‐BUTINACA using a combination of binding and different CB1 receptor activation assays. Part III: The G protein pathway and critical comparison of different assays | CiNii Research [cir.nii.ac.jp]
Application Notes and Protocols for the Analysis of Synthetic Cannabinoid Metabolites in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPS) that mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis. Due to their high potency and rapid, extensive metabolism, the detection of parent SCs in biological matrices is often challenging. Therefore, forensic toxicology laboratories increasingly focus on the identification and quantification of their metabolites as reliable biomarkers of exposure.[1][2] This document provides detailed application notes and protocols for the analytical methods used to detect SC metabolites in various biological specimens.
The primary metabolic pathways for many SCs involve Phase I reactions such as hydroxylation and carboxylation, followed by Phase II conjugation, most commonly with glucuronic acid, to facilitate excretion.[3][4] The analytical challenge lies in the continuous emergence of new SCs with unknown metabolic profiles, necessitating robust and adaptable analytical strategies.[5] High-resolution mass spectrometry (HRMS) has become an invaluable tool for identifying novel metabolites, while tandem mass spectrometry (MS/MS) remains the gold standard for sensitive and specific quantification.[6][7][8]
General Analytical Workflow
The analysis of synthetic cannabinoid metabolites in forensic toxicology typically follows a multi-step process, from sample receipt to final data analysis and reporting. This workflow is designed to ensure the accurate and reliable detection and quantification of target analytes while minimizing interferences from the complex biological matrix.
Caption: A generalized workflow for the forensic analysis of synthetic cannabinoid metabolites.
Sample Preparation Protocols
Effective sample preparation is critical for removing matrix interferences and concentrating the target analytes. The choice of method depends on the biological matrix and the specific physicochemical properties of the metabolites of interest.
Protocol 1: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE) for Urine Samples
This protocol is suitable for the extraction of a broad range of hydroxylated and carboxylated SC metabolites from urine. Enzymatic hydrolysis is necessary to cleave the glucuronide conjugates, increasing the detectable concentration of the target analytes.[9][10]
Materials:
-
Urine sample
-
100 mM Acetate (B1210297) buffer (pH 5.0)[13]
-
Internal standards solution
-
SPE cartridges (e.g., mixed-mode or polymeric reversed-phase)[13][14]
-
Methanol (B129727), Ethyl Acetate, Hexane (B92381)
-
Centrifuge
-
Evaporator
Procedure:
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 1 mL of 100 mM acetate buffer (pH 5.0).[13]
-
Add 50 µL of β-glucuronidase solution.
-
Vortex and incubate at an optimized temperature (e.g., 55-65°C) for 1-2 hours.[11][13]
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 25:75).[13]
-
Dry the cartridge under vacuum or positive pressure for 10 minutes.[13]
-
Elute the analytes with 3 mL of an appropriate solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE) for Blood/Plasma Samples
SLE offers a faster and often cleaner alternative to traditional liquid-liquid extraction for blood and plasma samples.[15][16]
Materials:
-
Whole blood or plasma sample
-
Deionized water
-
Internal standards solution
-
SLE cartridge
-
Elution solvent (e.g., Ethyl Acetate)[17]
-
Centrifuge
-
Evaporator
Procedure:
-
Pipette 500 µL of whole blood or plasma into a tube.
-
Add 25 µL of the internal standard solution and vortex.
-
Add 500 µL of deionized water to the sample and vortex to mix.[16]
-
Load the diluted sample onto the SLE cartridge and allow it to absorb for 5 minutes.[15][16]
-
Elute the analytes by passing the elution solvent (e.g., 2 x 1.5 mL of ethyl acetate) through the cartridge under gravity or gentle positive pressure.[15]
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Hair Digestion and Liquid-Liquid Extraction (LLE)
Hair analysis provides a longer detection window for drug use.[5][18] This protocol involves the digestion of the hair matrix to release the entrapped analytes.
Materials:
-
Decontaminated and pulverized hair sample (approx. 50 mg)
-
1 M NaOH
-
Internal standards solution
-
Hexane/Ethyl Acetate (9:1 v/v)
-
Centrifuge
-
Evaporator
Procedure:
-
Weigh approximately 50 mg of pulverized hair into a glass tube.
-
Add the internal standard solution.
-
Add 1 mL of 1 M NaOH.[18]
-
Incubate in a water bath at 95°C for 15 minutes.
-
Cool the sample and add 3 mL of hexane/ethyl acetate (9:1 v/v).[18]
-
Vortex for 10 minutes and then centrifuge at 3500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Instrumental Analysis Protocols
Protocol 4: LC-MS/MS for Quantitative Analysis
Liquid chromatography-tandem mass spectrometry is the most widely used technique for the confirmation and quantification of SC metabolites due to its high sensitivity and selectivity.[14][19][20]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[19]
Chromatographic Conditions:
-
Column: A reversed-phase C18 or biphenyl (B1667301) column is commonly used (e.g., 100 x 2.1 mm, <2.6 µm particle size).[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[9]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure identification accuracy.[7]
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument manufacturer's recommendations.
Protocol 5: GC-MS/MS for Volatile Metabolites
GC-MS/MS can also be employed, particularly for less polar metabolites or when derivatization is performed to increase volatility.[9][21]
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer with an electron ionization (EI) or chemical ionization (CI) source.[21]
Chromatographic Conditions:
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 20-30°C/min) to a final temperature (e.g., 320°C) and hold.[9]
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: e.g., 230°C.[9]
-
Transfer Line Temperature: e.g., 320°C.[9]
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of synthetic cannabinoid metabolites in various biological matrices. These values can vary depending on the specific analyte, matrix, and analytical method employed.
Table 1: Quantitative Performance Data for SC Metabolite Analysis in Urine by LC-MS/MS
| Analyte | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| JWH-018-COOH | 2 | >50 | 59.4 - 100.1 | [19][20] |
| JWH-073-COOH | 2 | >50 | 59.4 - 100.1 | [19][20] |
| AM-2201 N-(4-hydroxypentyl) | 0.1 | 69.9 - 118.39 | - | [20][22] |
| UR-144 N-pentanoic acid | 0.025 - 0.5 | 43 - 97 | 81 - 185 | [14] |
| 5F-PB-22 3-carboxyindole | 0.01 - 0.1 | - | - | [20] |
Table 2: Quantitative Performance Data for SC Metabolite Analysis in Blood/Serum by LC-MS/MS
| Analyte | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| JWH-018 parent | 0.1 - 2.0 | - | - | [23] |
| JWH-122 parent | 0.1 - 2.0 | - | - | [23] |
| AM-2201 parent | 0.1 - 2.0 | - | - | [23] |
| 5F-MDMB-PICA | 0.50 | - | - | [21] |
| 5F-CUMYL-PICA | 0.50 | - | - | [21] |
Table 3: Quantitative Performance Data for SC Metabolite Analysis in Hair by LC-MS/MS
| Analyte | LLOQ (pg/mg) | Recovery (%) | Matrix Effect (%) | Reference |
| JWH-073 | 1 - 10 | 36.1 - 93.3 | 19.1 - 110.0 | [18][24] |
| JWH-122 | 1 - 10 | 36.1 - 93.3 | 19.1 - 110.0 | [18][24] |
| AB-CHMINACA | 1 | - | - | [5][25] |
| MDMB-4en-PINACA | 1 - 10 | 36.1 - 93.3 | 19.1 - 110.0 | [24] |
Method Validation
All analytical methods used in forensic toxicology must be rigorously validated to ensure they are fit for purpose.[26][27][28] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[25]
-
Accuracy (Bias) and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements.[25]
-
Recovery: The efficiency of the extraction process.[25]
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte.[25]
-
Stability: The stability of the analytes in the biological matrix under different storage conditions.[25]
Conclusion
The analytical landscape for synthetic cannabinoid metabolites is continually evolving in response to the dynamic nature of the illicit drug market. The protocols and data presented here provide a comprehensive overview of current methodologies. The successful implementation of these methods requires a thorough understanding of the principles of sample preparation, chromatography, and mass spectrometry, coupled with rigorous method validation. As new synthetic cannabinoids emerge, the development and validation of new analytical methods will remain a critical task for the forensic toxicology community.
References
- 1. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Metabolism and toxicological analysis of synthetic cannabinoids in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoids in humans. II. The influence of three methods of hydrolysis on the concentration of THC and two metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 13. unitedchem.com [unitedchem.com]
- 14. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. news-medical.net [news-medical.net]
- 17. biotage.com [biotage.com]
- 18. Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 21. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. nyc.gov [nyc.gov]
- 27. aafs.org [aafs.org]
- 28. academic.oup.com [academic.oup.com]
Application Note: Quantification of MDMB-4en-PINACA Butanoic Acid Metabolite in Seized E-Liquid Samples
For Research, Scientific, and Drug Development Professionals
Introduction
MDMB-4en-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in a variety of seized materials, including e-liquids.[1][2][3] Due to its chemical structure, MDMB-4en-PINACA is susceptible to hydrolysis, leading to the formation of its butanoic acid metabolite. This degradation can occur in the e-liquid matrix over time or upon heating in an electronic cigarette device. Therefore, the quantification of both the parent compound and its butanoic acid metabolite is crucial for forensic toxicologists and researchers to accurately assess the composition and potential toxicity of seized e-liquid samples. This application note provides a detailed protocol for the quantification of MDMB-4en-PINACA butanoic acid in e-liquids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
MDMB-4en-PINACA, like other synthetic cannabinoids, primarily exerts its effects through the activation of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[4][5] Activation of the CB1 receptor by an agonist like MDMB-4en-PINACA initiates a cascade of intracellular signaling events.
Quantitative Data Summary
The following table summarizes representative quantitative data for MDMB-4en-PINACA and its butanoic acid metabolite that may be found in seized e-liquid samples. Please note that the concentrations of the butanoic acid metabolite are hypothetical, based on typical degradation patterns, as specific quantitative data for this metabolite in e-liquids is limited in current literature. The concentrations of the parent compound, MDMB-4en-PINACA, are based on reported findings in seized samples.[6][7]
| Analyte | Concentration Range (mg/mL) | Mean Concentration (mg/mL) | Method of Analysis |
| MDMB-4en-PINACA | 0.14 - 6.3 | 2.5 | GC-MS, LC-MS/MS |
| This compound Metabolite | 0.01 - 0.5 | 0.1 | LC-MS/MS |
*Values for the butanoic acid metabolite are estimated based on potential degradation and are for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
MDMB-4en-PINACA analytical standard
-
This compound metabolite analytical standard
-
MDMB-4en-PINACA-d5 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
E-liquid matrix (blank)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (MDMB-4en-PINACA and its butanoic acid metabolite) and the internal standard in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking blank e-liquid matrix with the working standard solutions to final concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL. Add the internal standard to each calibrator at a final concentration of 100 ng/mL.
Sample Preparation
-
Accurately transfer 100 µL of the seized e-liquid sample to a 1.5 mL microcentrifuge tube.
-
Add 900 µL of methanol containing the internal standard (MDMB-4en-PINACA-d5) at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of any insoluble components.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MDMB-4en-PINACA: Precursor ion > Product ion 1, Product ion 2
-
This compound: Precursor ion > Product ion 1, Product ion 2
-
MDMB-4en-PINACA-d5: Precursor ion > Product ion
-
-
Optimize collision energies and other source parameters for each analyte.
-
Visualizations
The following diagrams illustrate the signaling pathway of synthetic cannabinoids and the analytical workflow for their quantification.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Quantitative Analysis of Three Synthetic Cannabinoids MDMB-4en-PINACA, ADB-BUTINACA, and ADB-4en-PINACA by Thermal-Assisted Carbon Fiber Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. euda.europa.eu [euda.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects in LC-MS/MS analysis of MDMB-4en-PINACA butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the LC-MS/MS analysis of MDMB-4en-PINACA butanoic acid, a critical metabolite for confirming the intake of the synthetic cannabinoid MDMB-4en-PINACA.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound metabolite important?
MDMB-4en-PINACA is extensively metabolized in the body, primarily through ester hydrolysis, leading to the formation of its butanoic acid metabolite. The parent compound is often found at very low or undetectable levels in biological samples, particularly urine. Therefore, the butanoic acid metabolite is a crucial biomarker for confirming the consumption of MDMB-4en-PINACA.
Q2: What are the main challenges in the LC-MS/MS analysis of this metabolite?
The primary challenges include:
-
Matrix Effects: Biological matrices like blood and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.
-
Low Concentrations: As a metabolite, its concentration in samples can be very low, requiring a highly sensitive method.
-
Isomeric Interferences: Potential for co-elution with other structurally similar compounds.
-
Analyte Stability: Like many ester-containing compounds, the parent drug can be unstable in biological matrices, making the detection of the more stable acid metabolite critical.[1]
Q3: What type of internal standard is recommended for this analysis?
A stable isotope-labeled (SIL) internal standard of the this compound metabolite is highly recommended. For example, this compound metabolite-d4 is commercially available. Using a SIL internal standard is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.
Q4: Which sample preparation technique is most suitable?
The choice of sample preparation technique depends on the matrix and the desired level of cleanup. Common methods include:
-
Solid-Phase Extraction (SPE): Offers excellent cleanup and concentration of the analyte, leading to reduced matrix effects. OASIS HLB cartridges have been shown to be effective for similar synthetic cannabinoids.
-
Liquid-Liquid Extraction (LLE): A widely used technique that can provide good recovery but may be less effective at removing all matrix interferences compared to SPE.
-
Protein Precipitation (for blood/plasma): A simpler and faster method, but it provides the least amount of cleanup and may result in significant matrix effects.
-
Dilute-and-Shoot (for urine): The simplest method, but it is highly susceptible to matrix effects and should only be used with robust chromatographic separation and a reliable internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound metabolite.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting in a strong solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent.2. If the problem persists, replace the column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 2: Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | 1. Improve Sample Cleanup: Switch from protein precipitation to SPE or optimize your current SPE protocol.2. Modify Chromatographic Conditions: Adjust the gradient to better separate the analyte from interfering compounds. |
| Phospholipids in Plasma/Blood Samples | Use a phospholipid removal plate or a specific SPE sorbent designed for phospholipid removal. |
| Insufficient Chromatographic Separation | 1. Use a column with a different selectivity (e.g., biphenyl (B1667301) instead of C18).2. Optimize the mobile phase composition and gradient. |
| Incorrect Internal Standard | Use a stable isotope-labeled internal standard for the analyte of interest to compensate for matrix effects. |
Issue 3: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Optimize SPE/LLE Protocol: Adjust the pH of the sample, and test different wash and elution solvents.2. Ensure Complete Elution: Use a sufficient volume of the appropriate elution solvent. |
| Analyte Adsorption | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption to container surfaces. |
| Incomplete Sample Evaporation/Reconstitution | 1. Ensure the sample is completely dried down before reconstitution.2. Vortex or sonicate the sample after adding the reconstitution solvent to ensure the analyte is fully dissolved. |
Issue 4: High Variability Between Injections
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent timing, volumes, and mixing for all samples. Automation can help reduce variability. |
| Autosampler Issues | Check for air bubbles in the syringe and sample loop. Ensure the injection volume is accurate. |
| LC System Instability | Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate and gradient composition. |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
To 1 mL of urine, add 50 µL of internal standard solution (e.g., this compound metabolite-d4).
-
Add 500 µL of acetate (B1210297) buffer (pH 5).
-
Vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., mixed-mode or polymer-based) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 1 mL of methanol or an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 80:20 v/v) and inject into the LC-MS/MS system.
2. LC-MS/MS Instrumental Parameters
The following are suggested starting parameters. Optimization will be required for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor/Product Ions | To be determined by infusing a standard of the this compound metabolite. |
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of synthetic cannabinoids and their metabolites. Note that specific values for this compound metabolite may vary depending on the exact methodology and matrix.
Table 1: Method Validation Parameters for a Synthetic Cannabinoid Panel in Hair [2]
| Parameter | Value Range |
| Linearity (R²) | > 0.999 |
| LOD | 0.5 - 5 pg/mg |
| LLOQ | 1 - 10 pg/mg |
| Accuracy | 95.4% - 107.4% |
| Intra-day Precision (RSD) | 0.7% - 10.6% |
| Inter-day Precision (RSD) | 1.7% - 12.2% |
| Recovery | 61.1% - 93.3% |
| Matrix Effect | 19.1% - 102.6% |
Table 2: Method Validation Parameters for 4F-MDMB-BINACA and its Butanoic Acid Metabolite in Blood [3]
| Parameter | Value Range |
| Linearity (R²) | > 0.995 |
| LOD | 0.02 - 0.05 ng/mL |
| LLOQ | 0.05 - 0.1 ng/mL |
| Intra- and Inter-day Precision (CV) | < 10% |
| Intra- and Inter-day Accuracy (Bias) | < 10% |
| Recovery | 83.1% - 97.5% |
| Matrix Effect | 91.1% - 109.4% |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
References
Technical Support Center: Analysis of MDMB-4en-PINACA Metabolites
Welcome to the technical support center for the analysis of MDMB-4en-PINACA and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving ionization efficiency and troubleshooting common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing MDMB-4en-PINACA and its metabolites?
A1: The primary challenges include the extensive metabolism of the parent compound, leading to low concentrations in biological samples, and the susceptibility of its metabolites to poor ionization efficiency during mass spectrometry analysis.[1][2] MDMB-4en-PINACA is significantly hydrophobic, resulting in almost complete biotransformation, which makes the detection of its metabolites crucial for confirming exposure.[1][2] Additionally, matrix effects from complex biological samples like urine and blood can cause ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[3][4][5] The inherent instability of the methyl ester in the parent compound can also lead to degradation, further complicating analysis.
Q2: Which ionization technique is most suitable for the analysis of MDMB-4en-PINACA metabolites?
A2: Electrospray ionization (ESI) in positive ion mode is the most commonly used and effective technique for the analysis of MDMB-4en-PINACA and its metabolites.[6][7][8] This soft ionization technique is well-suited for polar and semi-polar metabolites and typically results in the formation of protonated molecules [M+H]+, which are ideal for sensitive and specific detection using tandem mass spectrometry (MS/MS).
Q3: How can I improve the signal intensity of my target metabolites?
A3: To enhance the signal intensity of MDMB-4en-PINACA metabolites, optimization of the mobile phase composition is critical. The use of mobile phase additives such as formic acid or ammonium (B1175870) formate (B1220265) can significantly improve the ionization efficiency in positive ESI mode.[9] These additives promote the formation of protonated analytes. Additionally, a thorough sample clean-up using techniques like solid-phase extraction (SPE) can reduce matrix effects and thus minimize ion suppression.[3][10] Proper tuning of the mass spectrometer's ion source parameters, such as capillary voltage and gas flow rates, is also essential for maximizing signal intensity.[11]
Q4: What are the major metabolites of MDMB-4en-PINACA I should be looking for?
A4: MDMB-4en-PINACA undergoes extensive phase I metabolism. The major metabolic pathways include ester hydrolysis, hydroxylation of the pentenyl chain, and oxidation of the double bond.[12][13] Therefore, key metabolites to target are the ester hydrolysis product (MDMB-4en-PINACA carboxylic acid) and its subsequent hydroxylated and carboxylated derivatives.[1][2][12] Glucuronidated metabolites may also be present and can be targeted for analysis, often requiring a hydrolysis step during sample preparation.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or no signal for target metabolites.
-
Question: I am not seeing any signal, or a very weak signal, for my target MDMB-4en-PINACA metabolites. What should I check first?
-
Answer:
-
Confirm Instrument Performance: Start by running a system suitability test with a known standard to ensure the LC-MS/MS system is performing optimally.
-
Check Mobile Phase Composition: Ensure that your mobile phase contains an appropriate additive to promote ionization, such as 0.1% formic acid or 5-10 mM ammonium formate. The absence of such additives can lead to poor protonation and consequently, low signal intensity.
-
Evaluate Sample Preparation: Inadequate sample clean-up can lead to significant ion suppression from matrix components.[4][5] Consider if your current sample preparation method (e.g., dilute-and-shoot) is sufficient. If not, implementing a solid-phase extraction (SPE) protocol is highly recommended.[10]
-
Assess Analyte Stability: MDMB-4en-PINACA and some of its metabolites, particularly the ester-containing parent compound, can be unstable in certain biological matrices.[7] Ensure proper sample storage and handling to prevent degradation.
-
Problem 2: Inconsistent results and poor reproducibility.
-
Question: My quantitative results for the same sample are varying significantly between injections. What could be the cause?
-
Answer:
-
Matrix Effects: Inconsistent matrix effects are a common cause of poor reproducibility in complex biological samples.[3][4] Co-eluting endogenous compounds can interfere with the ionization of your target analytes to varying degrees. To mitigate this, improve your sample clean-up method (e.g., SPE) or dilute your samples further, if sensitivity allows.[14][15] The use of a stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to compensate for matrix effects.[5]
-
Carryover: Analyte carryover from a previous, more concentrated sample can lead to artificially high results in subsequent injections. Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize your autosampler wash procedure.
-
LC System Issues: Fluctuations in pump pressure or inconsistencies in the gradient mixing can lead to shifts in retention time and variable peak areas. Monitor the pressure trace and ensure your LC system is properly maintained.
-
Problem 3: Seeing unexpected ions or adducts in the mass spectra.
-
Question: I am observing ions in my mass spectra that do not correspond to the protonated molecule [M+H]+ of my target metabolite. What are these and how can I minimize them?
-
Answer:
-
Common Adducts: In positive ESI, it is common to observe adducts with sodium [M+Na]+ and potassium [M+K]+.[16] These adducts can compete with the formation of the desired protonated molecule, leading to a split in the signal and reduced sensitivity for your target ion.
-
Minimizing Adduct Formation:
-
Use High-Purity Solvents and Additives: Ensure that your mobile phase components are LC-MS grade to minimize sodium and potassium contamination.
-
Avoid Glassware: Sodium ions can leach from glass vials. Using polypropylene (B1209903) vials can significantly reduce the formation of sodium adducts.[11]
-
Optimize Mobile Phase: The addition of ammonium formate can sometimes help to suppress the formation of sodium and potassium adducts by providing a high concentration of ammonium ions to form [M+NH4]+ adducts, which can be more stable and predictable.
-
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MDMB-4en-PINACA Metabolites from Urine
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Oasis HLB SPE Cartridges
-
Urine sample
-
Internal Standard (IS) solution
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Hexane
-
Ethyl acetate (B1210297)
-
Acetic acid
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard.
-
Conditioning: Condition the Oasis HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of water.
-
Wash the cartridge with 2 mL of 20% methanol in water.
-
-
Elution: Elute the analytes with 2 mL of a 90:10 (v/v) mixture of ethyl acetate and methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Common Adducts Observed in Positive ESI-MS
| Adduct Ion | Mass Difference (from neutral molecule) | Common Sources | Mitigation Strategies |
| [M+H]+ | +1.0078 Da | Desired protonated molecule | Optimize mobile phase pH with formic or acetic acid. |
| [M+Na]+ | +22.9898 Da | Glassware, mobile phase impurities, biological matrix | Use polypropylene vials, high-purity solvents, and salts.[11] |
| [M+K]+ | +38.9637 Da | Glassware, mobile phase impurities, biological matrix | Use polypropylene vials, high-purity solvents, and salts.[11] |
| [M+NH4]+ | +18.0344 Da | Ammonium-based mobile phase additives (e.g., ammonium formate) | Can be the target ion if it provides a stable and consistent signal. |
This table summarizes common adduct ions that may be observed. The exact mass differences may vary slightly based on the elemental composition of the analyte.
Visualizations
Experimental Workflow for Metabolite Analysis
Caption: A generalized experimental workflow for the analysis of MDMB-4en-PINACA metabolites in urine.
Troubleshooting Logic for Low Signal Intensity
References
- 1. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [rjsocmed.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. longdom.org [longdom.org]
- 6. annexpublishers.com [annexpublishers.com]
- 7. ojp.gov [ojp.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. acdlabs.com [acdlabs.com]
Technical Support Center: Addressing Peak Tailing of Acidic Metabolites in Reversed-Phase Chromatography
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues in reversed-phase chromatography. This guide focuses on a prevalent challenge: peak tailing of acidic metabolites. Here, you will find a comprehensive set of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve symmetrical peaks and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[1][2]
The Tailing Factor (Tf) is calculated using the following formula:
Tf = W₀.₀₅ / 2A
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
A is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.[1]
Q2: What are the primary causes of peak tailing for acidic metabolites in reversed-phase HPLC?
A2: Peak tailing of acidic compounds in reversed-phase chromatography is often a result of secondary chemical interactions between the analyte and the stationary phase. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes through hydrogen bonding, leading to peak tailing.[2][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic metabolite, the analyte can exist in both ionized and non-ionized forms, resulting in broadened and tailing peaks.[5]
-
Insufficient Buffer Concentration: A low buffer concentration may not effectively control the mobile phase pH, leading to inconsistent ionization of the analyte and interactions with silanol groups.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3][6]
-
Column Degradation: Over time, columns can degrade, leading to voids in the packing material or a contaminated inlet frit, both of which can cause peak tailing.[2][3]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[4]
Q3: How does the mobile phase pH affect the peak shape of acidic metabolites?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like acidic metabolites. To achieve sharp, symmetrical peaks for acidic analytes, it is generally recommended to set the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[5] At this lower pH, the acidic metabolite will be in its neutral, non-ionized form, which minimizes secondary interactions with the stationary phase and promotes a single, uniform retention mechanism.[7]
Q4: Can the choice of a reversed-phase column influence peak tailing for acidic compounds?
A4: Absolutely. The type of reversed-phase column plays a significant role in minimizing peak tailing. Modern, high-purity silica (B1680970) columns with extensive end-capping are designed to have minimal residual silanol groups, thereby reducing the potential for secondary interactions with acidic analytes.[8][9] For particularly challenging separations, columns with alternative stationary phases, such as those with embedded polar groups or hybrid organic/silica particles, can offer improved peak shape.[4][10]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with acidic metabolites.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting peak tailing.
Chemical Interactions Leading to Peak Tailing
The following diagram illustrates the chemical interactions on the stationary phase that can lead to peak tailing of acidic metabolites.
Quantitative Data Summary
The following tables provide recommended starting parameters and illustrative data for troubleshooting peak tailing.
Table 1: Recommended Method Parameters to Minimize Peak Tailing
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | >= 1.5 - 2.0 units below analyte pKa | Suppresses ionization of the acidic analyte, ensuring it is in a single, non-ionized form to minimize secondary interactions.[11] |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH and helps to mask residual silanol activity on the stationary phase.[3][11] |
| Injection Volume | < 5% of column dead volume | Prevents column overload, which can lead to peak distortion.[11] |
| Sample Solvent | Mobile phase or weaker solvent | A stronger injection solvent than the mobile phase can cause peak distortion.[1] |
| Tubing Internal Diameter | 0.12 - 0.17 mm | Minimizes extra-column band broadening that can contribute to peak tailing.[11] |
Table 2: Illustrative Example of Mobile Phase pH Effect on Tailing Factor
This table is an illustrative example based on typical chromatographic behavior.
| Mobile Phase pH | Tailing Factor (Tf) for an Acidic Analyte (pKa = 4.5) | Peak Shape |
| 4.5 | 2.1 | Severe Tailing |
| 3.5 | 1.6 | Moderate Tailing |
| 3.0 | 1.3 | Slight Tailing |
| 2.5 | 1.1 | Symmetrical |
Table 3: Illustrative Comparison of Column Chemistries for Acidic Analyte Analysis
This table is a generalized comparison. Performance can vary based on the specific analyte and conditions.
| Column Type | Typical Tailing Factor (Tf) | Key Feature |
| Standard C18 (Type A Silica) | 1.5 - 2.5 | High residual silanol activity. |
| High-Purity, End-Capped C18 (Type B Silica) | 1.1 - 1.4 | Reduced silanol activity due to high-purity silica and end-capping.[9] |
| Polar-Embedded C18 | 1.0 - 1.3 | Contains a polar group embedded in the alkyl chain, which shields residual silanols.[4] |
| Hybrid Organic/Silica C18 | 1.0 - 1.2 | Improved pH stability and reduced silanol activity.[9] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for improving the peak shape of an acidic metabolite.
Methodology:
-
Analyte Information: Determine the pKa of the acidic metabolite of interest.
-
Mobile Phase Preparation:
-
Prepare the organic component of the mobile phase (e.g., HPLC-grade acetonitrile (B52724) or methanol).
-
Prepare a series of aqueous mobile phase components with varying pH values. Start with a pH approximately 1.5 units below the analyte's pKa and prepare additional aqueous phases at 0.2-0.3 pH unit intervals above and below this starting point. Use a suitable buffer (e.g., phosphate (B84403) or formate) at a concentration of 10-25 mM to control the pH.[12] For example, use 0.1% formic acid to achieve a low pH.[11]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and column with the first mobile phase composition (e.g., 70:30 aqueous:organic).
-
Inject a standard solution of the acidic metabolite.
-
Record the chromatogram and calculate the Tailing Factor (Tf) for the peak of interest.
-
-
Iterative Testing:
-
Flush the system and column thoroughly with the next mobile phase composition.
-
Repeat the injection and data analysis for each prepared mobile phase.
-
-
Data Analysis:
-
Compare the Tailing Factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak (Tf closest to 1.0).
-
Protocol 2: Column Flushing and Regeneration
Objective: To clean a contaminated reversed-phase column that is causing peak tailing.
Methodology:
-
Disconnect from Detector: Disconnect the column from the detector to avoid contaminating the detector cell.[13]
-
Reverse the Column: For columns with particle sizes greater than 1.8 µm, reverse the direction of flow to more effectively flush contaminants from the inlet frit. Note: Do not backflush columns with sub-2 µm particles.[13]
-
Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 10-20 column volumes of each solvent. A typical sequence for a C18 column is:[13][14]
-
Mobile phase without buffer: To remove buffer salts.
-
100% Water (HPLC-grade): To remove polar components.
-
100% Isopropanol: To remove strongly retained non-polar compounds.
-
100% Acetonitrile: To remove a broad range of organic compounds.
-
100% Methanol: As a final rinse.
-
-
Re-equilibration:
-
Return the column to its original flow direction.
-
Flush the column with the mobile phase (without buffer first, then with buffer) until a stable baseline is achieved.
-
-
Performance Check: Inject a standard to verify that peak shape and retention time have been restored. If peak tailing persists, the column may be permanently damaged and require replacement.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. chromtech.com [chromtech.com]
- 14. pharmajia.com [pharmajia.com]
Technical Support Center: Stability of MDMB-4en-PINACA Butanoic Acid in Frozen Urine Samples
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of MDMB-4en-PINACA butanoic acid in frozen urine samples. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important analyte?
MDMB-4en-PINACA is a potent synthetic cannabinoid that undergoes extensive metabolism in the body. The parent compound is often unstable and susceptible to ester hydrolysis, making its detection in biological samples challenging.[1][2][3] The this compound metabolite is a product of this hydrolysis and is considered a primary and reliable urinary marker for confirming the intake of MDMB-4en-PINACA.[2][3][4][5]
Q2: What is the recommended storage condition for urine samples containing this compound?
For long-term storage, it is highly recommended to keep urine samples frozen at -20°C.[6][7] This condition minimizes the degradation of synthetic cannabinoid metabolites.[8] Storage at refrigerated (4°C) or room temperature is not advisable for extended periods as it can lead to significant analyte loss.[8]
Q3: How stable is this compound in frozen urine over time?
While specific long-term stability data for this compound is not extensively published, studies on other synthetic cannabinoid metabolites provide valuable insights. Generally, most synthetic cannabinoid metabolites are stable in urine for several weeks to months when stored at -20°C.[8][9] For instance, a study on various cannabinoids in frozen urine showed losses of approximately 8% after 40 days, about 16% after one year, and nearly 20% after three years.[10][11] It is reasonable to expect a similar stability profile for this compound.
Q4: Can freeze-thaw cycles affect the concentration of this compound?
Yes, multiple freeze-thaw cycles can potentially impact the stability of the analyte. While some studies on synthetic cannabinoids in serum have shown good stability over a few freeze-thaw cycles, it is best practice to minimize these cycles.[7][9] If a sample needs to be analyzed at multiple time points, it is recommended to aliquot the urine into separate vials before initial freezing.
Q5: What type of container should be used for storing urine samples?
Polypropylene (B1209903) containers are commonly used for storing urine samples.[6][10] However, it is important to be aware of potential adsorptive losses of cannabinoids to plastic surfaces.[10][11] While glass containers may reduce adsorption for some cannabinoids, polypropylene remains a standard and practical choice for urine collection and storage in most toxicology laboratories.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in a known positive sample. | Sample Degradation: The sample may have been stored improperly (e.g., at room temperature or refrigerated for an extended period) before freezing.[8] | Review the sample handling and storage history. Ensure all future samples are frozen at -20°C as soon as possible after collection. |
| Multiple Freeze-Thaw Cycles: The sample may have been thawed and refrozen multiple times, leading to analyte degradation.[7] | Aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample. | |
| Adsorption to Container: The analyte may have adsorbed to the walls of the storage container, especially during long-term storage. | Consider using different types of polypropylene tubes or silanized glass vials if significant adsorption is suspected. Vortexing the sample thoroughly before extraction can also help. | |
| Inconsistent results between replicate analyses of the same sample. | Non-homogenous Sample: The analyte may not be evenly distributed in the urine, especially after thawing. | Ensure the urine sample is thoroughly mixed (e.g., by vortexing) after thawing and before taking an aliquot for analysis. |
| Instrumental Variability: Inconsistent performance of the analytical instrument (e.g., LC-MS/MS). | Perform regular calibration and maintenance of the analytical instrument. Use internal standards to correct for any instrumental drift. | |
| Detection of parent MDMB-4en-PINACA but not the butanoic acid metabolite. | Recent Use: The sample may have been collected very shortly after exposure, and the metabolic conversion to the butanoic acid was not yet complete. | While the parent compound is generally unstable, its detection is possible.[4] Re-analysis of a follow-up sample collected at a later time point would likely show the presence of the metabolite. |
| Matrix Effects: The urine matrix may be interfering with the ionization and detection of the butanoic acid metabolite. | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. Utilize a deuterated internal standard for the butanoic acid metabolite to compensate for matrix effects. |
Data on Stability of Cannabinoid Metabolites in Frozen Urine
The following table summarizes findings from studies on the stability of cannabinoid metabolites in frozen urine, which can serve as an estimate for the stability of this compound.
| Analyte(s) | Storage Temperature | Duration | Concentration Change/Recovery | Reference |
| Cannabinoid Metabolites | Frozen | 40 days | ~8% loss | [10][11] |
| Cannabinoid Metabolites | Frozen | 1 year | ~16% loss | [10][11] |
| Cannabinoid Metabolites | Frozen | 3 years | ~20% loss | [10][11] |
| Various Synthetic Cannabinoid Metabolites | -20°C | Up to 9 weeks | Generally stable | [8] |
| 5F-MDMB-PINACA Metabolites | -20°C | Not specified | Stable |
Experimental Protocols
Protocol for Sample Preparation and Analysis of this compound in Urine
This protocol outlines a general procedure for the extraction and analysis of this compound from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Urine sample
-
This compound analytical standard
-
Deuterated internal standard (e.g., MDMB-4en-PINACA-d5 butanoic acid)
-
Phosphate (B84403) buffer (pH 6.8)
-
β-glucuronidase
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system
2. Sample Pre-treatment (Enzymatic Hydrolysis):
-
Pipette 1 mL of the urine sample into a clean centrifuge tube.
-
Add the internal standard and vortex briefly.
-
Add 500 µL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the sample and incubate at 50-60°C for 1-2 hours to cleave any glucuronide conjugates.
-
Allow the sample to cool to room temperature.
3. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte with 2 mL of a suitable elution solvent (e.g., 2% formic acid in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard for accurate quantification and confirmation.
-
Visualizations
References
- 1. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ojp.gov [ojp.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of cannabinoids in urine in three storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Stability of cannabinoids in urine in three storage temperatures | Semantic Scholar [semanticscholar.org]
selecting an appropriate internal standard for MDMB-4en-PINACA butanoic acid quantification.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate internal standard for the accurate quantification of MDMB-4en-PINACA butanoic acid, a major metabolite of the synthetic cannabinoid MDMB-4en-PINACA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for the quantification of this compound?
A1: The gold standard and most highly recommended internal standard is the stable isotope-labeled (deuterated) analog of the analyte itself: This compound metabolite-d4 .[1][2] This internal standard is commercially available from suppliers such as Cayman Chemical.
Q2: Why is a stable isotope-labeled internal standard, like the deuterated version, the best choice?
A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte.[3] This means they co-elute chromatographically and experience similar ionization efficiency, extraction recovery, and matrix effects. By tracking the signal of the deuterated standard, variations in the analytical process can be accurately corrected for, leading to highly precise and accurate quantification.
Q3: What should I do if I cannot obtain this compound metabolite-d4?
A3: If the ideal deuterated internal standard is unavailable, the next best option is a deuterated analog of a structurally closely related carboxylic acid metabolite from another synthetic cannabinoid. The goal is to choose a compound that will behave as similarly as possible to your analyte during sample preparation and analysis. It is crucial to validate the performance of any alternative internal standard thoroughly.
Q4: Can I use a non-deuterated, structurally similar compound as an internal standard?
A4: While it is possible, it is not ideal, especially for LC-MS/MS analysis in complex matrices like urine or blood. A non-isotopically labeled internal standard will have different retention times and may respond differently to matrix effects, potentially compromising the accuracy of your results. If you must use one, select a compound with similar polarity, pKa, and functional groups, and perform a rigorous validation to demonstrate its suitability.
Troubleshooting Guide
Issue 1: High variability in quantitative results between replicate samples.
-
Possible Cause: Inconsistent addition of the internal standard, poor sample homogenization, or significant and variable matrix effects.
-
Troubleshooting Steps:
-
Ensure the internal standard is added accurately to every sample, standard, and quality control at the very beginning of the sample preparation process. Use a calibrated pipette.
-
Verify that your sample (e.g., urine, blood) is thoroughly mixed before aliquoting.
-
If using a stable isotope-labeled internal standard, ensure it is of high purity.
-
Evaluate matrix effects. If they are severe, consider further sample cleanup or dilution.
-
Issue 2: Poor recovery of the analyte and internal standard.
-
Possible Cause: Suboptimal sample preparation, such as incomplete enzymatic hydrolysis of glucuronide conjugates or inefficient extraction.
-
Troubleshooting Steps:
-
Enzymatic Hydrolysis: Ensure the pH and temperature for the β-glucuronidase enzyme are optimal. Incubate for a sufficient amount of time to ensure complete cleavage of the glucuronide moiety.
-
Solid Phase Extraction (SPE): Check that the SPE sorbent is appropriate for the analyte (a mixed-mode or polymeric sorbent often works well for metabolites). Ensure proper conditioning of the cartridge and that the wash and elution solvents are of the correct composition and volume.
-
Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous sample and the choice of organic solvent to ensure efficient partitioning of the acidic metabolite.
-
Issue 3: Signal suppression or enhancement (Matrix Effects).
-
Possible Cause: Co-eluting endogenous compounds from the biological matrix (e.g., salts, lipids, other metabolites) are interfering with the ionization of the analyte and internal standard in the mass spectrometer source.[4][5][6][7]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering matrix components. Consider using a different column chemistry (e.g., biphenyl, PFP).
-
Enhance Sample Cleanup: Incorporate additional cleanup steps in your sample preparation (e.g., different SPE wash steps, protein precipitation).
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is often a simple and effective strategy, provided the analyte concentration remains above the limit of quantification.[8]
-
Confirm with a Post-Column Infusion Experiment: This can help identify regions of the chromatogram where ion suppression is occurring.[7]
-
Data Presentation
Table 1: Comparison of Internal Standard Types for this compound Quantification
| Internal Standard Type | Example | Advantages | Disadvantages | Recommendation |
| Ideal | This compound metabolite-d4 | Co-elutes with the analyte. Corrects for variations in extraction, matrix effects, and instrument response. Provides the highest accuracy and precision. | May be more expensive than other options. | Highly Recommended |
| Acceptable | Deuterated analog of a structurally similar metabolite (e.g., 5F-ADB butanoic acid-d7) | Also corrects well for matrix effects and ionization variability. Often behaves very similarly to the ideal standard. | May have a slight difference in retention time. Requires validation to ensure it tracks the analyte accurately. | Good Alternative |
| Less Ideal | Non-deuterated, structurally similar compound | More cost-effective. | Does not co-elute. Does not accurately correct for matrix effects or ionization suppression/enhancement. Higher potential for inaccurate results. | Use with Caution; Requires Extensive Validation |
Experimental Protocols
Generalized Protocol for Quantification of this compound in Urine
This protocol is a synthesized example based on common practices for synthetic cannabinoid metabolite analysis.[9][10][11] It should be fully validated by the end-user.
1. Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of this compound metabolite-d4 (e.g., 10 ng/mL). Also spike calibration standards and quality controls.
-
Enzymatic Hydrolysis: Add a suitable buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) to adjust the pH to ~5. Add β-glucuronidase enzyme. Vortex and incubate at ~60°C for 2-3 hours to cleave glucuronide conjugates.[12]
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode or polymeric SPE cartridge.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, acidic buffer, and a low-percentage organic solvent).
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol (B129727) with 2-5% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or Biphenyl column (e.g., 50-100 mm length, <3 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its deuterated internal standard must be optimized on your instrument. At least two transitions per compound are recommended for confident identification.
-
3. Data Analysis
-
Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using the peak area ratios of the calibration standards versus their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
References
- 1. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. gtfch.org [gtfch.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ojp.gov [ojp.gov]
- 11. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Minimizing Ion Suppression for Acidic Analytes in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression when analyzing acidic analytes in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for acidic analytes?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2] Acidic analytes are often analyzed in negative ion mode, and various endogenous compounds in biological matrices can also ionize under these conditions, leading to competition for the available charge in the ion source.[3]
Q2: What are the primary causes of ion suppression for acidic analytes in biological samples?
A2: The most common culprits for ion suppression in biological matrices, such as plasma and serum, are phospholipids (B1166683) from cell membranes.[4] Other sources include salts, proteins, and other endogenous matrix components that can co-elute with the analyte of interest.[1]
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a qualitative method to identify regions of ion suppression in your chromatogram.[5][6] A quantitative assessment can be made by comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract (post-extraction spike).[6] A significant decrease in the signal in the matrix sample indicates ion suppression.
Q4: What is the role of pH in minimizing ion suppression for acidic analytes?
A4: The pH of the mobile phase and the sample extract plays a crucial role. For acidic analytes, a basic pH (typically two pH units above the analyte's pKa) in the mobile phase is often ideal for analysis in negative ion mode, as it ensures the analyte is deprotonated and readily ionized.[3] Conversely, during sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), adjusting the sample pH to be acidic (two pH units below the pKa) can neutralize the acidic analyte, making it less polar and easier to extract away from polar interferences.
Q5: Which ionization technique is less prone to ion suppression?
A5: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression compared to Electrospray Ionization (ESI).[2] This is because the ionization mechanisms are different. However, ESI is often more suitable for polar and ionizable compounds. If experiencing significant suppression with ESI, considering APCI, if compatible with your analyte, is a viable strategy.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression of acidic analytes.
Issue 1: Low analyte signal and poor sensitivity.
Possible Cause: Significant ion suppression from co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte signal.
Solutions:
-
Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent to extract the analyte from the aqueous biological matrix. Adjusting the pH of the aqueous phase to be acidic will neutralize the acidic analyte, promoting its transfer into the organic phase and leaving polar interferences behind.
-
Solid-Phase Extraction (SPE): Employ an appropriate SPE sorbent (e.g., mixed-mode or polymeric reversed-phase) to retain the analyte while washing away interfering matrix components.[7]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may require further cleanup steps.[6]
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: Modify the gradient profile to better separate the analyte from the regions of ion suppression, which are often at the beginning and end of the run.[2]
-
Column Chemistry: Try a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity and move the analyte away from interferences.
-
Mobile Phase pH: Adjust the mobile phase pH to optimize analyte retention and separation from matrix components. For acidic analytes in negative ion mode, a higher pH can improve sensitivity.[3]
-
-
Adjust Mass Spectrometer Settings:
-
Ionization Source: If using ESI, consider switching to APCI, as it can be less prone to ion suppression.[2]
-
Source Parameters: Optimize source parameters such as gas flows, temperatures, and voltages to enhance analyte ionization and minimize the impact of matrix components.
-
Issue 2: Inconsistent results and poor reproducibility.
Possible Cause: Variable matrix effects between different samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression, allowing for accurate correction.[8]
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[1] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Re-evaluate Sample Cleanup: If variability is high, the sample preparation method may not be robust enough. Consider a more rigorous cleanup technique, such as SPE, to remove a greater proportion of interfering matrix components.[9]
Quantitative Data Summary
The following table summarizes the relative effectiveness of different sample preparation techniques in reducing ion suppression and improving analyte recovery.
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | Low | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and salts, leading to significant ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate to High | Good removal of phospholipids and salts. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 85-100% | High | Excellent removal of interferences, high analyte recovery and concentration.[9] | Requires method development and can be more expensive. |
| HybridSPE®-Phospholipid | >90% | Very High | Specifically targets and removes phospholipids. | Higher cost compared to other methods. |
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To qualitatively identify the retention time regions where co-eluting matrix components cause ion suppression.
Methodology:
-
System Setup:
-
Connect the outlet of the LC column to one port of a T-piece.
-
Connect a syringe pump containing a standard solution of the analyte to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
-
Infusion:
-
Prepare a solution of the acidic analyte at a concentration that provides a stable and moderate signal.
-
Begin infusing the analyte solution at a low, constant flow rate (e-g., 5-10 µL/min).
-
-
Analysis:
-
Once a stable baseline signal for the analyte is achieved, inject an extracted blank biological matrix sample onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run. Dips in the baseline signal indicate retention time zones where ion suppression is occurring.[5]
-
Workflow Diagram:
Caption: Post-column infusion experimental setup.
Protocol 2: Liquid-Liquid Extraction (LLE) for Acidic Analytes
Objective: To extract acidic analytes from a biological matrix while minimizing the co-extraction of polar interferences.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Acidify the sample by adding a small volume of a weak acid (e.g., formic acid or acetic acid) to bring the pH at least two units below the pKa of the analyte.
-
-
Extraction:
-
Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) for Acidic Analytes
Objective: To selectively retain and concentrate acidic analytes from a biological matrix, followed by elution in a clean solvent.
Methodology:
-
Cartridge Conditioning:
-
Condition a mixed-mode or polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.[10]
-
-
Sample Pre-treatment and Loading:
-
Dilute the plasma sample (e.g., 1:1) with a weak acid (e.g., 2% formic acid in water) to protonate the acidic analyte.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of an aqueous solution containing a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of a suitable organic solvent. For acidic analytes retained by non-polar interactions, a high percentage of methanol or acetonitrile (B52724) is typically used. If an anion exchange mechanism is utilized, elution is often achieved with a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
Logical Relationship of SPE Steps:
Caption: Sequential steps in a solid-phase extraction protocol.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
challenges in achieving low limits of detection for MDMB-4en-PINACA butanoic acid in hair.
Welcome to the technical support center for the analysis of MDMB-4en-PINACA and its metabolites in hair samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with achieving low limits of detection for MDMB-4en-PINACA butanoic acid in hair.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving low limits of detection for this compound in hair?
A1: The primary challenges include:
-
Low Concentrations: The metabolite is often present at very low concentrations (pg/mg range) in hair, requiring highly sensitive analytical instrumentation.[1][2]
-
Matrix Effects: The complex hair matrix can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS analysis, which can affect accuracy and precision.[2][3]
-
Extraction Efficiency: Inefficient extraction of the analyte from the keratinized hair structure can result in low recovery and, consequently, higher limits of detection.
-
External Contamination: For the parent compound and potentially for metabolites if present in handled materials, external contamination of the hair shaft can lead to false-positive results or inflated concentrations.[4] Standard decontamination procedures are crucial.
-
Metabolite Stability: The stability of the butanoic acid metabolite during sample preparation and storage is a factor that needs to be controlled to ensure accurate quantification.
Q2: Which analytical techniques are most suitable for detecting low levels of this compound in hair?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed and highly recommended technique due to its high sensitivity and selectivity for identifying and quantifying synthetic cannabinoids and their metabolites in hair.[2][5][6][7] Gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been successfully used for the parent compound and could be adapted for the metabolite, though it may require derivatization for optimal sensitivity.[1][3][8]
Q3: What are typical limits of detection (LOD) and quantification (LOQ) for MDMB-4en-PINACA and its metabolites in hair?
A3: The reported LODs and LOQs can vary depending on the analytical method, instrumentation, and specific laboratory protocols. However, for sensitive LC-MS/MS methods, LODs can range from 0.5 to 5 pg/mg, and LOQs from 1 to 10 pg/mg for synthetic cannabinoids and their metabolites in hair.[2] One study using GC-MS/MS reported an LOD of 10 pg/mg and an LOQ of 20 pg/mg for the parent compound MDMB-4en-PINACA.[1][3][8]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or High Background Noise
Possible Causes & Solutions:
-
Inefficient Extraction:
-
Troubleshooting: Review your extraction protocol. Ensure the hair is finely pulverized, as this increases the surface area for solvent extraction. Cryogenic grinding is an effective method.[1][2][3] Consider optimizing the extraction solvent (methanol is commonly used[1][2][3]), incubation time, and temperature.
-
-
Matrix Effects (Ion Suppression/Enhancement):
-
Troubleshooting: Incorporate a robust sample cleanup step after extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is crucial to compensate for matrix effects.
-
-
Suboptimal MS/MS Parameters:
-
Troubleshooting: Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for this compound to ensure maximum signal intensity.
-
Issue 2: Inconsistent or Low Analyte Recovery
Possible Causes & Solutions:
-
Incomplete Hair Digestion/Extraction:
-
Analyte Adsorption:
-
Troubleshooting: The analyte may be adsorbing to plasticware during sample preparation. Use low-adsorption microcentrifuge tubes and pipette tips, or silanized glassware.
-
-
pH of Extraction Solvent:
-
Troubleshooting: The butanoic acid metabolite is acidic. Adjusting the pH of the extraction solvent to a slightly acidic or basic condition (depending on the pKa of the analyte) might improve its solubility and extraction efficiency.
-
Issue 3: Potential for False Positives or Contamination
Possible Causes & Solutions:
-
External Contamination of Hair:
-
Troubleshooting: Implement a rigorous decontamination procedure for the hair samples before extraction. A common method involves washing the hair sequentially with a detergent solution, water, and an organic solvent like acetone (B3395972) or dichloromethane.[1][3]
-
-
Carryover in the Analytical System:
-
Troubleshooting: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler and chromatographic method.
-
-
Interference from Isobaric Compounds:
-
Troubleshooting: Ensure that your MS/MS transitions are specific to this compound. If isobaric interferences are suspected, a higher resolution mass spectrometer could be beneficial.
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and limits of quantification (LOQ) for MDMB-4en-PINACA and related synthetic cannabinoids in hair from various studies.
| Compound | Analytical Method | LOD (pg/mg) | LOQ (pg/mg) | Reference |
| MDMB-4en-PINACA | GC-MS/MS | 10 | 20 | [1][3][8] |
| Synthetic Cannabinoids (general) | UPLC-MS/MS | 0.5 - 5 | 1 - 10 | [2] |
| 5F-MDMB-PICA & Metabolites | UHPLC-MS/MS | 0.5 - 5 | 1 - 5 | [9] |
Experimental Protocols
Protocol 1: Hair Extraction for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices for synthetic cannabinoid analysis in hair.[2][9]
-
Decontamination: Wash approximately 20-50 mg of hair sequentially with a detergent solution, deionized water, and acetone. Allow the hair to dry completely.
-
Pulverization: Cut the decontaminated hair into small segments (approx. 1-2 mm) and pulverize it using a cryogenic grinder.
-
Extraction:
-
To the pulverized hair, add 1 mL of methanol (B129727) containing a suitable stable isotope-labeled internal standard.
-
Vortex the mixture thoroughly.
-
Ultrasonicate the sample for a specified period (e.g., 1-2 hours) at a controlled temperature.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Cleanup (if necessary):
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly evaporated and reconstituted in the mobile phase for injection, or a further cleanup step like SPE can be performed to remove matrix interferences.
-
-
Analysis: Inject an aliquot of the final reconstituted sample into the LC-MS/MS system.
Protocol 2: Hair Extraction for GC-MS/MS Analysis
This protocol is adapted from a published method for the analysis of parent synthetic cannabinoids in hair.[1][3]
-
Decontamination: Follow the same decontamination procedure as in Protocol 1.
-
Pulverization: Finely grind the decontaminated and dried hair using a cryogenic grinder.
-
Extraction:
-
Weigh 50 mg of the hair powder into a centrifuge tube.
-
Add an internal standard and 1 mL of methanol.
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the hair debris.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of methanol.
-
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of this compound in hair.
References
- 1. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lists.upstate.edu [lists.upstate.edu]
- 7. Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Frontiers | Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases [frontiersin.org]
Technical Support Center: Optimizing Solid-Phase Extraction for Polar Cannabinoid Metabolites
Welcome to the technical support center for optimizing solid-phase extraction (SPE) of polar cannabinoid metabolites. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the recovery and reproducibility of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the recovery of polar cannabinoid metabolites during SPE?
A1: The recovery of polar cannabinoid metabolites is primarily influenced by three key factors: the choice of SPE sorbent, the pH of the sample and solutions, and the composition of the wash and elution solvents.[1][2] Polarity mismatch between the sorbent and the analyte is a common reason for poor retention.[1] For acidic metabolites like 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), pH control is crucial for ensuring proper ionization and retention on the sorbent.[1][3]
Q2: Which type of SPE sorbent is best suited for polar cannabinoid metabolites like THC-COOH?
A2: Mixed-mode or anion-exchange sorbents are often the most effective for retaining polar and acidic cannabinoid metabolites.[4][5][6] Mixed-mode sorbents, which have both non-polar (e.g., C8) and ion-exchange functionalities, can effectively retain a range of cannabinoids with varying polarities.[4] Anion-exchange sorbents are particularly useful for the targeted extraction of acidic metabolites like THC-COOH by exploiting ionic interactions.[6][7] For less polar metabolites, traditional reversed-phase sorbents like C18 can also be effective.[8]
Q3: How does pH adjustment of the sample improve recovery?
A3: Adjusting the sample pH is critical for maximizing the retention of ionizable analytes on the SPE sorbent. For acidic metabolites such as THC-COOH, the sample should be acidified to a pH of approximately 6.0 to ensure the carboxylic acid group is protonated, allowing for better retention on reversed-phase sorbents.[4] Conversely, for anion-exchange sorbents, a more neutral or slightly basic pH may be required to ensure the analyte is charged and can bind to the sorbent.[9] For instance, acidic cannabinoids have been shown to be recovered efficiently at a pH of ≥ 12 in an aqueous leaching method.[10]
Q4: Can I use the same SPE method for both blood and urine samples?
A4: While the general principles are similar, the specific SPE protocols for blood and urine often require optimization due to differences in the sample matrix. Blood samples typically require a protein precipitation step before SPE to prevent clogging of the cartridge and to improve recovery.[11] Urine samples may require a hydrolysis step, particularly for THC-COOH which is often present as a glucuronide conjugate.[12] Different sorbents may also be preferred for each matrix to minimize interferences.[11]
Troubleshooting Guide
Problem 1: Low Recovery of Polar Metabolites
| Potential Cause | Troubleshooting Step |
| Incorrect Sorbent Choice | The sorbent's retention mechanism does not match the analyte's polarity. For polar metabolites, consider a mixed-mode or anion-exchange sorbent instead of a purely non-polar one.[1][13] |
| Improper Sample pH | The pH of the sample is not optimized for analyte retention. For acidic metabolites, ensure the sample is acidified to protonate the functional groups before loading onto a reversed-phase column.[2][14] |
| Wash Solvent is Too Strong | The wash solvent is eluting the analytes of interest along with interferences. Decrease the organic content of the wash solution or use a weaker solvent.[1][2] |
| Insufficient Elution Solvent Strength or Volume | The elution solvent is not strong enough to desorb the analytes from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent or adding a modifier like acetic acid) or increase the elution volume.[1][15] |
| Cartridge Drying Out | The SPE cartridge bed has dried out before sample loading, preventing proper interaction between the analyte and the sorbent. Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.[1] |
Problem 2: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Flow Rate | A flow rate that is too high during sample loading can lead to insufficient interaction time between the analyte and the sorbent. Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) during sample application.[1][4] |
| Sample Overloading | Exceeding the binding capacity of the SPE sorbent. Reduce the sample volume or use a cartridge with a larger sorbent mass.[2] |
| Incomplete Elution | Not using a sufficient volume of elution solvent. Try eluting with multiple, smaller volumes and analyze each fraction to ensure complete recovery.[1] |
Quantitative Data Summary
Table 1: Recovery Rates of Cannabinoid Metabolites with Different SPE Methods
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| THC, 11-OH-THC, THC-COOH | Whole Blood | Mixed-Mode (C8/Anion-Exchange) | 95:5 Hexane:Ethyl Acetate (B1210297) (for THC) and 1% Acetic Acid in 75:25 Hexane:Ethyl Acetate (for metabolites) | Not specified, but described as "effective" | [4] |
| Natural Cannabinoids & Metabolites | Blood | Clean Screen® THC | Not specified | > 74% | [11] |
| Natural Cannabinoids & Metabolites | Urine | Styre Screen® HLB | Not specified | > 90% | [11] |
| THC-COOH | Urine | Anion-Exchange Polymer-Based | Not specified | 95% | [5][7] |
| THC, 11-OH-THC, THC-COOH | Plasma/Serum | Anion Exchange Sorbent (AXS) | Not specified | ≥79.8% | [6] |
Experimental Protocols
Protocol 1: Mixed-Mode SPE for THC and its Metabolites from Whole Blood
This protocol is adapted from an Agilent application note for the extraction of THC, 11-OH-THC, and THC-COOH.[4]
-
Sample Preparation:
-
To 2 mL of whole blood, add 4 mL of cold acetonitrile (B52724) dropwise while vortexing.
-
Centrifuge the sample for at least 5 minutes at 2500 rpm.
-
Transfer the supernatant to a new tube and evaporate to approximately 3 mL using nitrogen at 35-40 °C.
-
Add 7 mL of 0.1 M sodium acetate buffer (pH 6.0).
-
-
SPE Procedure (using a mixed-mode C8/anion-exchange cartridge):
-
Conditioning: Condition the cartridge with 2 mL of methanol (B129727), followed by 2 mL of 0.1 M sodium acetate buffer (pH 6.0) with 5% methanol. Do not allow the cartridge to dry.
-
Sample Loading: Load the prepared sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing 1: Wash the cartridge with 2 mL of 0.1 M sodium acetate buffer (pH 6.0).
-
Washing 2: Wash with 5 mL of a 1:1 mixture of methanol and DI water.
-
Drying: Dry the column under maximum vacuum for approximately 5 minutes.
-
Washing 3: Wash with 1 mL of hexane.
-
Elution 1 (for THC): Elute THC into a separate tube with 2 mL of 95:5 hexane:ethyl acetate.
-
Elution 2 (for Metabolites): Elute THC-COOH and 11-OH-THC into a second tube with 2 mL of 1% acetic acid in 75:25 hexane:ethyl acetate.
-
-
Post-Elution:
-
Evaporate the elution fractions under a stream of nitrogen at a temperature no higher than 40 °C.
-
Reconstitute the residue in an appropriate solvent for your analytical instrument (e.g., GC/MS or LC-MS/MS).
-
Visualizations
Caption: General workflow for solid-phase extraction of cannabinoid metabolites.
Caption: Sorbent selection guide for polar cannabinoid metabolites.
References
- 1. welch-us.com [welch-us.com]
- 2. youtube.com [youtube.com]
- 3. um.edu.mt [um.edu.mt]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction and GC-MS analysis of THC-COOH method optimized for a high-throughput forensic drug-testing laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fimek.edu.rs [fimek.edu.rs]
- 9. Solid-State pH Effects - Extraction - Future4200 [future4200.com]
- 10. Item - Green method for recovery of cannabinoids from Cannabis sativa flowers: pH-controlled aqueous leaching - La Trobe - Figshare [opal.latrobe.edu.au]
- 11. unitedchem.com [unitedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. specartridge.com [specartridge.com]
- 15. welchlab.com [welchlab.com]
Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Synthetic Cannabinoid Isomers
Welcome to the technical support center for the analysis of synthetic cannabinoid isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good chromatographic resolution of synthetic cannabinoid isomers so challenging?
Synthetic cannabinoids often exist as complex mixtures of isomers, including positional isomers, diastereomers, and enantiomers. These molecules can possess very similar physicochemical properties, making their separation by traditional chromatographic techniques difficult.[1] Adequate resolution is critical for accurate identification and quantification, as different isomers may exhibit varied pharmacological and toxicological profiles.
Q2: What is the difference between achiral and chiral separation, and when should I use each?
-
Achiral separation distinguishes between compounds that are not mirror images of each other, such as positional isomers and diastereomers. Standard reversed-phase HPLC columns (e.g., C18, Phenyl-Hexyl) are typically used for this purpose.[1] Achiral analysis is often sufficient for initial screening and quantification of different synthetic cannabinoid analogues in a sample.[1]
-
Chiral separation is necessary to resolve enantiomers, which are non-superimposable mirror images of each other. This is crucial because enantiomers can have significantly different biological activities.[1] Chiral separation is typically achieved using specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose (B160209) and cellulose).[1]
Q3: How do I choose the appropriate HPLC/UHPLC column for my separation?
The choice of column chemistry is a critical factor for successful isomeric separation.[1]
-
For achiral separations of positional isomers , phenyl-based columns (e.g., Phenyl-Hexyl, FluoroPhenyl) often provide better selectivity than traditional C18 columns due to π-π interactions with the aromatic functional groups present in many synthetic cannabinoids.[1]
-
For chiral separations of enantiomers , polysaccharide-based chiral stationary phases (CSPs) like those with amylose and cellulose (B213188) derivatives are the most commonly used and effective.[1] It is often beneficial to screen multiple CSPs with different selectivities to find the optimal column for a specific pair of enantiomers.[1]
Q4: What are the key mobile phase parameters to optimize for better resolution?
Mobile phase composition significantly impacts retention, selectivity, and resolution.[1]
-
Solvent Composition: In reversed-phase HPLC, the ratio of water to an organic solvent like acetonitrile (B52724) or methanol (B129727) determines the elution strength.[1] For normal-phase chiral separations, a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol (B145695) or isopropanol) is common.[1] Trying different organic modifiers can alter elution order and improve resolution.[2]
-
Additives: Small amounts of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium (B1175870) formate) can improve peak shape and reproducibility, especially for ionizable compounds.[1][3]
-
Isocratic vs. Gradient Elution: Isocratic elution (constant mobile phase composition) is often preferred for simpler and faster method development.[1] Gradient elution (varying mobile phase composition) is useful for separating complex mixtures with a wide range of polarities.[1]
Q5: Can temperature affect my separation?
Yes, column temperature is an important parameter. Elevated temperatures (e.g., 40-60 °C) can decrease mobile phase viscosity, leading to higher efficiency and faster analysis times. However, temperature can also affect selectivity, so it should be optimized and carefully controlled for reproducible results. In some cases, especially with gas chromatography, high temperatures can lead to the degradation of cannabinoids.[4][5]
Troubleshooting Guides
Problem 1: Poor or No Resolution Between Isomers
This is one of the most common challenges in the analysis of synthetic cannabinoids.[1]
Troubleshooting Workflow for Poor Isomer Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For positional isomers, consider a phenyl-based column if you are using a C18.[1] For enantiomers, a chiral stationary phase is essential.[1] |
| Suboptimal Mobile Phase Composition | If using a binary mobile phase (e.g., water/acetonitrile), try switching to methanol or using a ternary mixture.[2] For chiral separations, optimize the concentration of the alcohol modifier in the non-polar mobile phase.[1] |
| Incorrect Elution Mode | If using an isocratic method, try a shallow gradient to better resolve closely eluting peaks.[1] |
| Flow Rate Too High | Decrease the flow rate to increase column efficiency and improve resolution. |
| Inappropriate Temperature | Vary the column temperature in increments (e.g., 5 °C) to see if selectivity is affected. |
Problem 2: Peak Tailing or Fronting
Poor peak shape can compromise resolution and the accuracy of quantification.[1]
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid), to block active sites on the silica (B1680970) support.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[1] |
| Mismatched Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] |
| Column Degradation | Replace the column with a new one. Use a guard column to extend the life of the analytical column.[1] |
Problem 3: Fluctuating Retention Times
Inconsistent retention times can lead to incorrect peak identification.[1]
| Potential Cause | Troubleshooting Step |
| Leaking Pump Seals or Fittings | Inspect the HPLC system for any visible leaks and tighten or replace fittings as necessary.[1] |
| Air Bubbles in the Pump | Degas the mobile phase thoroughly before use.[1] |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate measurement of all components.[1] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. |
Quantitative Data on Isomer Separations
The following tables summarize chromatographic conditions for the successful separation of synthetic cannabinoid isomers.
Table 1: UHPLC-HRMS Separation of Amide Synthetic Cannabinoid Isomers [3]
| Parameter | 5F-EMB-PICA and 5F-MDMB-PICA | ADB-BINACA and AB-PINACA |
| Column | Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm) | Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mmol/L ammonium formate | 0.1% Formic acid in water with 10 mmol/L ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid | Methanol with 0.1% formic acid |
| Elution | Gradient | Gradient |
| Detection | ESI Positive Mode (Full MS/dd-MS²) | ESI Positive Mode (Full MS/dd-MS²) |
| Resolution (Rs) | 2.06 | 1.22 |
Table 2: UPC² (SFC) Chiral Separation of THC Isomers
| Parameter | Δ8-THC and Δ9-THC Enantiomers |
| Column | Trefoil AMY1 (chiral) |
| Mobile Phase | CO₂ and Ethanol |
| Elution | Isocratic (15% Ethanol) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA (UV) |
| Analysis Time | < 3 minutes |
Experimental Protocols
Protocol 1: General UHPLC-MS/MS Method for Synthetic Cannabinoid Isomer Screening
This protocol is a general starting point for the separation of synthetic cannabinoid isomers.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample to a working concentration, typically in the range of 1-100 ng/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm) for achiral separations; Chiralpak series column for chiral separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 20-30% B, increase linearly to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 - 0.6 mL/min.[1]
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan for initial screening, followed by targeted MS/MS (product ion scan) for confirmation and quantification.
-
Optimize collision energy for each target analyte to achieve characteristic fragmentation.
-
General Workflow for HPLC Method Development
Caption: General workflow for HPLC method development.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations
SFC is a powerful technique for separating isomers, often providing faster and more efficient separations than HPLC.[6][7]
-
Sample Preparation:
-
Dissolve standards and samples in an appropriate alcohol (e.g., ethanol, methanol).
-
-
SFC Conditions:
-
Column: For achiral separations, use a column like ACQUITY UPC² Torus 1-AA. For chiral separations, use a column from the Trefoil series (e.g., AMY1, CEL1).[6]
-
Mobile Phase: Compressed CO₂ as the primary mobile phase with an alcohol co-solvent (e.g., methanol or ethanol).
-
Gradient: A typical screening gradient is 2% to 20% co-solvent over 5 minutes.[6]
-
Isocratic Conditions: Can be determined from the gradient run for optimized, faster separations.[6]
-
Flow Rate: 1.5 - 3.0 mL/min.
-
Back Pressure: ~1500-2000 psi.
-
Column Temperature: 40-50 °C.
-
Detection: PDA (UV) and/or Mass Spectrometry.
-
Signaling Pathway Context
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2, which are part of the endocannabinoid system. The binding affinity and efficacy can vary significantly between isomers, leading to different physiological and psychoactive effects.
Simplified Cannabinoid Receptor Signaling
Caption: Simplified signaling pathway of cannabinoid receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. daneshyari.com [daneshyari.com]
preventing in-source degradation of cannabinoid metabolites during MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in-source degradation of cannabinoid metabolites during mass spectrometry (MS) analysis. Our goal is to help researchers, scientists, and drug development professionals ensure accurate and reliable quantification of these analytes.
Frequently Asked Questions (FAQs)
Q1: What is in-source degradation and why is it a problem for cannabinoid metabolite analysis?
A: In-source degradation, also known as in-source fragmentation or collision-induced dissociation (CID), is the breakdown of analyte ions within the ion source of a mass spectrometer before they enter the mass analyzer. This is a significant issue for certain cannabinoid metabolites, particularly phase II conjugates like glucuronides (e.g., THC-COO-Gluc), which are thermally unstable. This degradation leads to the loss of the conjugated group, resulting in the formation of the parent analyte (e.g., THC-COOH). The consequence is an underestimation of the metabolite concentration and an overestimation of the parent compound, leading to inaccurate quantitative results.
Q2: Which cannabinoid metabolites are most susceptible to in-source degradation?
A: Glucuronide conjugates of cannabinoids are highly susceptible to in-source degradation. These metabolites can easily lose their glucuronide group due to the relatively weak bond connecting it to the parent molecule. Other phase II metabolites, such as sulfates, can also be prone to this phenomenon.
Q3: What are the primary factors in the MS source that contribute to this degradation?
A: Several factors within the electrospray ionization (ESI) source can promote the degradation of thermally labile cannabinoid metabolites. These include:
-
High temperatures: Elevated desolvation gas temperatures and high source temperatures provide the thermal energy that can break chemical bonds.
-
High voltages: Increased capillary voltage, cone voltage, or fragmentor voltage can accelerate ions and increase the energy of collisions with gas molecules and droplets, leading to fragmentation.
-
Mobile phase composition: The pH and additives in the mobile phase can influence the stability of the analyte ions in the ESI droplets.
Troubleshooting Guide: Minimizing In-Source Degradation
This guide provides solutions to common problems encountered during the MS analysis of cannabinoid metabolites.
| Problem | Potential Cause | Recommended Solution |
| Low abundance of metabolite ion (e.g., THC-COO-Gluc) and high abundance of parent ion (THC-COOH). | In-source degradation due to harsh ESI conditions. | 1. Optimize Source Temperature: Systematically decrease the desolvation gas temperature in increments of 25°C and monitor the ion ratio. 2. Adjust Cone/Fragmentor Voltage: Lower the cone or fragmentor voltage to reduce the energy of ion acceleration. Start with the instrument's default "soft" settings and optimize downwards. 3. Modify Mobile Phase: Consider using a mobile phase with a higher pH (if compatible with your chromatography) or adding a volatile buffer like ammonium (B1175870) acetate (B1210297) to promote the formation of more stable adducts. |
| Inconsistent quantification results across different batches. | Fluctuation in MS source cleanliness and conditions affecting ion stability. | 1. Implement a regular source cleaning protocol. A dirty ion source can lead to unstable spray and variable ion energetics. 2. Use an isotopically labeled internal standard for each analyte. This can help to normalize for variations in ionization efficiency and in-source degradation between runs. |
| Poor peak shape for glucuronide metabolites. | Suboptimal chromatographic conditions or on-column degradation. | 1. Ensure proper pH of the mobile phase. A mobile phase pH that is too low can sometimes promote the hydrolysis of glucuronides. 2. Evaluate different analytical columns. Test columns with different stationary phases to find one that provides good retention and peak shape for your target metabolites. |
Experimental Protocols
Protocol: Optimization of ESI-MS/MS Parameters to Minimize In-Source Degradation of THC-COO-Glucuronide
This protocol outlines a systematic approach to optimize the key ESI source parameters to minimize the in-source degradation of THC-COO-Glucuronide (THC-COO-Gluc) and ensure its accurate quantification.
1. Materials and Reagents:
-
Calibrated solution of THC-COO-Gluc
-
Calibrated solution of THC-COOH
-
Isotopically labeled internal standard (e.g., THC-COO-Gluc-d3)
-
LC-MS grade water, methanol, and acetonitrile
-
Volatile mobile phase additives (e.g., ammonium acetate, formic acid)
2. Initial Instrument Setup:
-
Perform a standard cleaning and calibration of the mass spectrometer.
-
Use a suitable reversed-phase LC column for the separation of cannabinoids.
-
Prepare a mobile phase system (e.g., A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid).
3. Optimization Workflow:
-
Infusion Analysis: Infuse a solution of THC-COO-Gluc directly into the mass spectrometer to establish the initial MRM transitions for both the intact metabolite and the THC-COOH fragment.
-
Temperature Optimization:
-
Set the cone/fragmentor voltage to a low, "soft" setting.
-
Inject the THC-COO-Gluc standard and acquire data at a series of desolvation gas temperatures (e.g., starting at 400°C and decreasing in 50°C increments to 250°C).
-
Monitor the peak area ratio of the THC-COO-Gluc parent ion to the THC-COOH fragment ion at each temperature.
-
Select the temperature that provides the highest ratio of parent to fragment ion without significantly compromising signal intensity.
-
-
Voltage Optimization:
-
Set the desolvation temperature to the optimized value from the previous step.
-
Inject the THC-COO-Gluc standard and acquire data at a series of cone/fragmentor voltages (e.g., starting at a low value and increasing in 5-10 V increments).
-
Monitor the peak area ratio of the parent to fragment ion.
-
Choose the voltage that maximizes the parent ion signal while keeping the fragment ion signal at a minimum.
-
-
Mobile Phase Evaluation (Optional):
-
If significant degradation persists, consider preparing a mobile phase with a neutral pH buffer like ammonium acetate (e.g., 10 mM).
-
Repeat the temperature and voltage optimization with the buffered mobile phase to assess any improvement in analyte stability.
-
4. Data Analysis and Interpretation:
-
For each set of parameters, calculate the ratio of the intact THC-COO-Gluc ion to the in-source fragment (THC-COOH).
-
The optimal conditions will be those that yield the highest ratio, indicating the least amount of in-source degradation.
Visual Guides
Caption: Workflow for optimizing MS parameters to minimize in-source degradation.
Caption: Logical flow for troubleshooting in-source degradation of cannabinoids.
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of MDMB-4en-PINACA Butanoic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative validation of MDMB-4en-PINACA butanoic acid, a major metabolite of the synthetic cannabinoid MDMB-4en-PINACA. The detection of this metabolite is a reliable indicator of MDMB-4en-PINACA consumption.[1][2] This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares it with alternative methods, supported by experimental data from various studies.
Introduction
MDMB-4en-PINACA is a potent synthetic cannabinoid that undergoes extensive metabolism in the body, with the butanoic acid metabolite being a key biomarker found in biological samples such as urine and serum.[1][2] Accurate and sensitive quantification of this metabolite is crucial for forensic toxicology, clinical diagnostics, and drug metabolism studies. LC-MS/MS has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. This guide will delve into the validation parameters of a typical LC-MS/MS method and compare its performance against Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Immunoassays.
Methodology Comparison
The following tables summarize the performance of different analytical methods for the quantification of synthetic cannabinoid metabolites, including proxies for this compound.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantitative analysis of synthetic cannabinoid metabolites due to its high sensitivity and specificity.
| Validation Parameter | Typical Performance for Synthetic Cannabinoid Metabolites |
| Linearity | 0.05 - 10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL[3] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 83.1 - 97.5%[3] |
Note: Data is compiled from studies on various synthetic cannabinoid metabolites and serves as a representative performance for a validated LC-MS/MS method.
Table 2: Alternative Methodologies
GC-MS/MS and Immunoassays are alternative techniques, each with distinct advantages and limitations.
| Method | Analyte/Matrix | Linearity | LLOQ | Key Findings |
| GC-MS/MS | MDMB-4en-PINACA in Hair | 20 - 20,000 pg/mg | 20 pg/mg | Suitable for hair analysis, but may require derivatization for some metabolites. |
| Immunoassay | Synthetic Cannabinoid Metabolites in Urine | N/A (Screening) | Varies | Prone to cross-reactivity and may not detect novel metabolites.[4] Confirmatory analysis by LC-MS/MS is essential. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method for this compound
This protocol is a representative example for the quantitative analysis of this compound in a biological matrix like urine.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are typically treated with β-glucuronidase.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to clean up the sample and concentrate the analyte.
-
Elution and Reconstitution: The analyte is eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue is reconstituted in the mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
GC-MS/MS Method for MDMB-4en-PINACA
This protocol is a representative example for the analysis of the parent compound in hair.
1. Sample Preparation:
-
Decontamination: Hair samples are washed to remove external contamination.
-
Pulverization: The hair is pulverized to increase the surface area for extraction.
-
Extraction: The analyte is extracted from the hair using an organic solvent, often with sonication.
-
Clean-up: The extract may be further purified using techniques like liquid-liquid extraction.
2. Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injection: A splitless injection is often employed for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes.
3. Mass Spectrometry:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection: Selected Ion Monitoring (SIM) or MRM is used for quantification.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of this compound using LC-MS/MS.
References
- 1. This compound Reference Standard [benchchem.com]
- 2. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Traces: A Comparative Analysis of Detection Windows for MDMB-4en-PINACA and its Butanoic Acid Metabolite
For researchers, scientists, and drug development professionals, understanding the metabolic fate and detection timelines of novel psychoactive substances is paramount for accurate toxicological assessment and forensic analysis. This guide provides a detailed comparison of the detection windows for the synthetic cannabinoid MDMB-4en-PINACA and its primary urinary biomarker, the butanoic acid metabolite, supported by experimental data and methodologies.
MDMB-4en-PINACA, a potent synthetic cannabinoid, undergoes rapid and extensive metabolism in the body, making its direct detection in biological samples a significant challenge.[1][2] The primary metabolic pathway involves the hydrolysis of the methyl ester group, leading to the formation of its more stable butanoic acid metabolite.[1][3] Consequently, this metabolite serves as a crucial and more reliable biomarker for confirming the intake of MDMB-4en-PINACA.[3][4][5]
Comparative Detection Windows
The detection window for a substance is intrinsically linked to its metabolic stability. Due to its rapid biotransformation, MDMB-4en-PINACA has a significantly shorter detection window compared to its butanoic acid metabolite. While the parent compound may become undetectable shortly after consumption, the butanoic acid metabolite persists for a longer duration in biological matrices, particularly urine.
| Compound | Biological Matrix | Detection Window | Key Considerations |
| MDMB-4en-PINACA (Parent Compound) | Urine | Short and often undetectable[2] | Due to extensive and rapid metabolism, the parent drug is often found at very low concentrations or is completely absent in urine samples.[4][6] |
| Blood/Serum | Short | The parent compound can be detected in blood and serum, but its presence is transient.[4][7] | |
| MDMB-4en-PINACA Butanoic Acid Metabolite | Urine | Longer | As a major and more stable metabolite, it is the recommended biomarker for confirming consumption.[4][8][9] Its presence indicates exposure to MDMB-4en-PINACA even when the parent compound is no longer detectable. |
| Blood/Serum | Longer than parent | The butanoic acid metabolite is also detectable in blood and serum, offering a wider window for detection than the parent compound.[3] |
Metabolic Pathway
The metabolic conversion of MDMB-4en-PINACA to its butanoic acid metabolite is a critical step in its detoxification and elimination. This biotransformation is primarily a Phase I metabolic reaction.
Experimental Protocols
The identification and quantification of MDMB-4en-PINACA and its butanoic acid metabolite in biological samples are typically performed using advanced analytical techniques.
Sample Preparation (Urine):
A common method for preparing urine samples involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes of interest.
Analytical Methodology:
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is a highly sensitive and specific method for the detection and quantification of both the parent compound and its metabolites.[1][7] It allows for the accurate identification of compounds based on their mass-to-charge ratio and retention time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can also be employed for the analysis of these compounds.[10]
The workflow for a typical analytical experiment is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [rjsocmed.com]
- 3. This compound Reference Standard [benchchem.com]
- 4. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [archivog.com]
A Comparative Guide to Urinary Biomarkers of MDMB-4en-PINACA: Butanoic Acid Metabolite vs. Its Glucuronide Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MDMB-4en-PINACA butanoic acid and its glucuronide conjugate as urinary biomarkers for detecting the intake of this synthetic cannabinoid. The information is based on published experimental data to assist in the selection of appropriate analytical strategies for research and forensic applications.
MDMB-4en-PINACA undergoes extensive metabolism in the human body, making the detection of its metabolites crucial for confirming exposure.[1][2][3] The primary metabolic pathways include ester hydrolysis and subsequent glucuronidation.[4][5] Consequently, the butanoic acid metabolite and its glucuronide conjugate are the most prominent biomarkers found in urine.[4][6]
Performance Comparison of Urinary Biomarkers
The selection of a primary biomarker between the free butanoic acid metabolite and its glucuronide conjugate depends significantly on the analytical methodology employed. While direct quantitative comparisons in published literature are scarce, the following table summarizes the key characteristics of each biomarker based on current research.
| Biomarker | Formation Pathway | Recommended Analytical Method | Key Advantages | Considerations |
| This compound | Phase I metabolism: Ester hydrolysis of the parent compound.[5][7] | GC-MS, LC-MS/MS | Frequently identified as a major and abundant metabolite.[5][8] Can be detected without a hydrolysis step, simplifying sample preparation. | May also exist in a conjugated form, so analysis of only the free form might underestimate the total amount. |
| This compound glucuronide | Phase II metabolism: Glucuronidation of the butanoic acid metabolite.[4] | LC-MS/MS | Represents a significant portion of the excreted metabolites.[4] Its detection provides a more comprehensive picture of the metabolic profile. | Requires enzymatic hydrolysis (using β-glucuronidase) prior to analysis to cleave the glucuronic acid moiety, adding a step to the workflow.[9] Direct detection without hydrolysis is challenging with GC-MS. |
Experimental Data Summary
While no studies directly compare the concentrations of the free butanoic acid metabolite and its glucuronide conjugate in the same sample set, the literature consistently points to the butanoic acid as a primary urinary marker.[5][8] Several studies recommend the detection of glucuronidated metabolites when using liquid chromatography-mass spectrometry (LC-MS) for a more complete analysis.[2][4]
Metabolic Pathway of MDMB-4en-PINACA
The metabolic cascade of MDMB-4en-PINACA involves two main phases. Initially, the parent compound undergoes Phase I metabolism, primarily through ester hydrolysis, to form the butanoic acid metabolite. This is followed by Phase II metabolism, where the butanoic acid metabolite is conjugated with glucuronic acid to form its glucuronide.
Metabolic pathway of MDMB-4en-PINACA.
Experimental Protocols
Urinalysis Workflow for MDMB-4en-PINACA Metabolites
The general workflow for the detection of MDMB-4en-PINACA metabolites in urine involves sample preparation, chromatographic separation, and mass spectrometric detection.
Urinalysis workflow for MDMB-4en-PINACA metabolites.
1. Sample Preparation: Enzymatic Hydrolysis
To detect the glucuronide conjugate, an enzymatic hydrolysis step is necessary to cleave the glucuronic acid moiety from the butanoic acid metabolite.
-
Objective: To convert the glucuronidated metabolite back to its free form for detection.
-
Protocol:
-
To a 1 mL urine sample, add a suitable buffer to achieve the optimal pH for the selected β-glucuronidase enzyme (e.g., pH 6.8 for recombinant β-glucuronidase).[10]
-
Add a specified amount of β-glucuronidase (e.g., 2000 IU).[10]
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 16 hours) to ensure complete hydrolysis.[10][11]
-
Proceed with extraction.
-
2. Extraction
Following hydrolysis (or directly for the analysis of the free metabolite), the analytes are extracted from the urine matrix.
-
Objective: To isolate and concentrate the metabolites from interfering substances in the urine.
-
Methods:
-
Liquid-Liquid Extraction (LLE): Utilize an organic solvent (e.g., hexane-ethyl acetate) to extract the analytes from the aqueous urine sample.
-
Solid-Phase Extraction (SPE): Pass the sample through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a suitable solvent.
-
3. Analytical Detection: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the detection and quantification of MDMB-4en-PINACA metabolites.[5][7]
-
Objective: To separate, identify, and quantify the target metabolites.
-
Typical Parameters:
-
Chromatography: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like formic acid, is commonly employed.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used for detection in multiple reaction monitoring (MRM) or full scan mode, respectively.
-
Conclusion
Both this compound and its glucuronide conjugate are critical urinary biomarkers for confirming the use of MDMB-4en-PINACA.
-
For routine screening using GC-MS , targeting the butanoic acid metabolite is a robust approach.
-
For comprehensive and highly sensitive analysis using LC-MS/MS , the detection of both the free butanoic acid metabolite and the hydrolyzed glucuronide conjugate is recommended to provide a more complete assessment of MDMB-4en-PINACA exposure. The inclusion of a hydrolysis step will likely increase the overall detection window and sensitivity for the butanoic acid metabolite.
The choice of the target analyte should be guided by the available instrumentation and the desired comprehensiveness of the toxicological analysis.
References
- 1. This compound Reference Standard [benchchem.com]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [archivog.com]
- 5. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples [ouci.dntb.gov.ua]
- 7. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoids in humans. II. The influence of three methods of hydrolysis on the concentration of THC and two metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of MDMB-4en-PINACA metabolites in enzyme-linked immunosorbent assays
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like MDMB-4en-PINACA presents a significant challenge for toxicological screening. As a potent synthetic cannabinoid, its detection in biological matrices is crucial for clinical and forensic investigations. Enzyme-linked immunosorbent assays (ELISAs) offer a rapid and high-throughput screening method, but their effectiveness hinges on the cross-reactivity of the antibodies with the parent compound and its metabolites. This guide provides a comparative overview of the challenges and potential strategies for detecting MDMB-4en-PINACA metabolites using currently available ELISA kits.
Understanding MDMB-4en-PINACA Metabolism
MDMB-4en-PINACA undergoes extensive metabolism in the body, meaning the parent compound is often present at very low concentrations in urine samples, making its detection difficult.[1][2] The primary metabolic pathways include ester hydrolysis, hydroxylation, and oxidation of the pentenyl group.[3][4][5] Identifying the major metabolites is therefore critical for developing effective screening strategies.
Studies have identified several key metabolites of MDMB-4en-PINACA.[3][4][5][6][7] The most prominent transformations are:
-
Ester Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid, forming MDMB-4en-PINACA 3,3-dimethylbutanoic acid. This is a major metabolic step.[7][8][9]
-
Hydroxylation: Hydroxyl groups can be added to various positions on the molecule.
-
Dihydrodiol Formation: The double bond in the pentenyl tail can be oxidized to form a dihydrodiol.
-
Combined Reactions: Many metabolites are the result of a combination of these pathways, such as ester hydrolysis followed by dihydrodiol formation.[7]
The following diagram illustrates the main metabolic pathways of MDMB-4en-PINACA:
Caption: Metabolic pathways of MDMB-4en-PINACA.
Cross-Reactivity of Metabolites in Commercial ELISA Kits
A critical challenge in utilizing ELISA for MDMB-4en-PINACA detection is the lack of specific cross-reactivity data for its metabolites in commercially available kits. Most synthetic cannabinoid ELISAs were developed to detect earlier generations of compounds, such as JWH-018 and its metabolites.[10][11][12] While some kits are designed to detect indazole-containing synthetic cannabinoids, their performance against the specific metabolites of MDMB-4en-PINACA is often not published.
Data Presentation:
Due to a lack of publicly available quantitative data specifically for MDMB-4en-PINACA metabolites, a direct comparison table cannot be provided. Researchers should anticipate that the cross-reactivity of these metabolites in existing synthetic cannabinoid ELISA kits may be variable and often low. The structural similarity of the core indazole-carboxamide structure in MDMB-4en-PINACA to other targeted synthetic cannabinoids suggests that some level of cross-reactivity may be possible, particularly with metabolites that retain this core structure. However, without specific validation, results should be interpreted with caution.
Experimental Protocol for Determining ELISA Cross-Reactivity
To address the data gap, researchers can perform in-house validation to determine the cross-reactivity of MDMB-4en-PINACA metabolites with a chosen ELISA kit. The following is a general protocol for a competitive ELISA:
Materials:
-
Commercially available synthetic cannabinoid ELISA kit (select a kit with a target analyte structurally similar to MDMB-4en-PINACA, e.g., targeting indazole-carboxamides).
-
Certified reference standards of MDMB-4en-PINACA and its primary metabolites (e.g., MDMB-4en-PINACA 3,3-dimethylbutanoic acid).
-
Drug-free urine or other relevant matrix.
-
Standard laboratory equipment (pipettes, microplate reader, etc.).
Procedure:
-
Preparation of Standards: Prepare a serial dilution of the ELISA kit's target analyte (calibrator) and each MDMB-4en-PINACA metabolite in the drug-free matrix. The concentration range should span the expected detection range of the assay.
-
Assay Performance: Follow the manufacturer's instructions for the ELISA kit. Typically, this involves adding the standards/samples, enzyme conjugate, and substrate to the antibody-coated microplate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for each of the MDMB-4en-PINACA metabolites.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Metabolite) x 100
-
The following diagram outlines the general workflow for an ELISA cross-reactivity experiment:
Caption: Experimental workflow for ELISA cross-reactivity testing.
Conclusion and Recommendations
The detection of MDMB-4en-PINACA and its metabolites by ELISA is hampered by a lack of specific and validated commercial assays. While existing synthetic cannabinoid ELISA kits may offer some limited cross-reactivity, their performance is largely uncharacterized for these specific compounds.
For researchers and professionals in drug development and toxicology, the following recommendations are crucial:
-
Prioritize Confirmatory Methods: Given the limitations of current immunoassays, it is essential to confirm presumptive positive results with more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In-House Validation is Key: If using ELISA for screening, it is imperative to perform in-house validation to determine the cross-reactivity of relevant MDMB-4en-PINACA metabolites. This will establish the suitability and limitations of the chosen assay.
-
Stay Informed on New Assay Development: The field of NPS is constantly evolving, and new immunoassay targets are likely to be developed. Staying abreast of new commercial kits that specifically target newer generations of synthetic cannabinoids, including MDMB-4en-PINACA and its metabolites, will be important for improving screening capabilities.
By understanding the metabolic profile of MDMB-4en-PINACA and implementing rigorous validation of available screening tools, the scientific community can enhance its ability to detect this potent synthetic cannabinoid and mitigate the associated public health risks.
References
- 1. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [rjsocmed.com]
- 2. euda.europa.eu [euda.europa.eu]
- 3. cdn.who.int [cdn.who.int]
- 4. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. maxanim.com [maxanim.com]
- 12. neogen.com [neogen.com]
advantages of monitoring the butanoic acid metabolite over the parent compound.
For researchers, scientists, and drug development professionals, the decision of which analyte to monitor—the parent drug or its metabolite—is a critical juncture in therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies. While monitoring the parent compound is standard practice, a growing body of evidence suggests that for certain drugs, particularly those that are extensively metabolized to active or toxic species, focusing on the metabolite offers a more nuanced and clinically relevant picture. This guide explores the advantages of monitoring butanoic acid and its structural analogs, using the well-established antiepileptic drug valproic acid as a primary example, to illustrate the superior clinical correlation that can be achieved by shifting the analytical focus to its key metabolites.
The rationale for monitoring a metabolite over the parent drug hinges on several key factors: the metabolite may be the primary active agent, it might be responsible for toxicity, it could have a longer half-life providing a more stable measure of exposure, or the parent drug's concentration may not correlate well with clinical outcomes. In the case of drugs that are metabolized to butanoic acid or its derivatives, such as valproic acid, monitoring specific metabolites has been shown to provide a clearer indication of both therapeutic efficacy and potential for adverse effects.
Shifting the Focus: Valproic Acid and its Metabolites
Valproic acid (VPA), a branched-chain carboxylic acid structurally similar to butanoic acid, is a cornerstone in the treatment of epilepsy. However, a significant challenge in its clinical use is the poor correlation between plasma concentrations of the parent drug and seizure control or the incidence of hepatotoxicity.[1] Research has increasingly pointed towards its metabolites as the key drivers of both its therapeutic and toxic effects.
Two metabolites of VPA are of particular clinical interest: 2-propyl-4-pentenoic acid (4-ene-VPA), which is associated with hepatotoxicity, and 2-propylglutaric acid (2-PGA), which may be linked to the drug's anticonvulsant efficacy. A retrospective study analyzing 485 epilepsy patients on VPA monotherapy revealed that while total plasma VPA concentration did not predict clinical outcomes, the concentrations of these metabolites showed significant correlations.[1]
Data Presentation: Correlating Metabolite Levels with Clinical Outcomes
The following table summarizes the key findings from a study correlating VPA and its metabolite concentrations with clinical response and liver function. This data underscores the superior predictive value of monitoring the metabolites over the parent compound.
| Analyte | Patient Group | Median Plasma Concentration | Clinical Correlation | Statistical Significance |
| Valproic Acid (VPA) | Treatment Responders | Not significantly different from non-responders | No significant correlation with clinical outcomes | - |
| Patients with Abnormal Liver Function | Not a predictive indicator of adverse effects | - | - | |
| 2-propylglutaric acid (2-PGA) | Treatment Responders | 26.39 ng/mL | Higher concentrations associated with optimal epilepsy treatment | p < 0.05 |
| Treatment Non-Responders | 13.68 ng/mL | |||
| 2-propyl-4-pentenoic acid (4-ene-VPA) | Patients with Abnormal Liver Function | 6.41 µg/mL | Higher concentrations observed in patients with abnormal liver function | p < 0.05 |
| Patients with Normal Liver Function | 4.83 µg/mL | |||
| Ratio of 4-ene-VPA to VPA | Patients with Abnormal Liver Function | Higher ratio | Better predictor of VPA-induced liver injury (AUC = 0.718) | p < 0.05 |
Data adapted from a retrospective study on 485 epilepsy patients.[1]
Experimental Protocols
Accurate and reliable quantification of butanoic acid and its analogs is paramount for effective metabolite monitoring. Gas chromatography with flame ionization detection (GC-FID) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two commonly employed analytical techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Butanoic Acid Analysis
This protocol outlines a common method for the analysis of short-chain fatty acids, including butanoic acid, in plasma.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., 2-ethylbutyric acid).
- Acidify the sample by adding 50 µL of 5M HCl to protonate the fatty acids.
- Extract the fatty acids with 500 µL of diethyl ether by vortexing for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes to separate the phases.
- Carefully transfer the organic (upper) layer to a clean vial for analysis.
2. GC-FID Conditions:
- Column: A polar capillary column suitable for free fatty acid analysis (e.g., FFAP or Stabilwax-DA).
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp to 180°C at 8°C/minute.
- Ramp to 240°C at 20°C/minute, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Valproic Acid and its Metabolites
This protocol provides a method for the simultaneous quantification of VPA and its key metabolites in serum.[2]
1. Sample Preparation:
- To 50 µL of serum, add 50 µL of an internal standard solution (e.g., deuterated VPA).
- Perform protein precipitation by adding 200 µL of acetonitrile (B52724), followed by vortexing and centrifugation.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- MRM Transitions:
- VPA: m/z 143.1 → 143.1
- 4-ene-VPA: m/z 141.1 → 97.1
- 2-PGA: Monitor appropriate precursor and product ions.
Signaling Pathways and Mechanisms of Action
Understanding the downstream effects of butanoic acid and its analogs is crucial for interpreting the clinical significance of their concentrations. Butanoic acid exerts its biological effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
Butanoic Acid as a Histone Deacetylase (HDAC) Inhibitor
Butanoic acid is a well-established inhibitor of HDACs, enzymes that play a critical role in chromatin remodeling and gene expression. By inhibiting HDACs, butanoic acid leads to the hyperacetylation of histones, which results in a more open chromatin structure, allowing for the transcription of various genes, including those involved in cell cycle arrest and apoptosis.[3][4]
Figure 1: Butanoic Acid's HDAC Inhibition Pathway.
Butanoic Acid and G-Protein Coupled Receptor (GPCR) Activation
Butanoic acid can also act as a signaling molecule by activating specific GPCRs, such as GPR41 and GPR43. Upon binding, it initiates a downstream signaling cascade that can influence various cellular processes, including inflammation and cell proliferation.
Figure 2: Butanoic Acid's GPCR Activation Pathway.
Conclusion
The paradigm of therapeutic drug monitoring is evolving. For drugs like valproic acid, which undergo extensive metabolism to produce both therapeutically active and potentially toxic compounds, a singular focus on the parent drug can be misleading. As the presented data and mechanistic insights illustrate, monitoring key butanoic acid metabolites offers a more precise and clinically actionable approach. By correlating metabolite concentrations with patient outcomes, researchers and clinicians can better tailor therapeutic strategies, optimize efficacy, and minimize the risk of adverse events. This metabolite-centric approach represents a significant step forward in the pursuit of personalized medicine.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for MDMB-4en-PINACA Butanoic Acid Metabolite Proficiency
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the analytical methodologies and comparative data for the proficiency testing of MDMB-4en-PINACA butanoic acid, a critical biomarker for the consumption of the potent synthetic cannabinoid, MDMB-4en-PINACA.
This guide provides a synthesized overview of analytical approaches for the detection and quantification of this compound. While a formal inter-laboratory proficiency testing scheme dedicated solely to this metabolite is not publicly available, this document collates data from various scientific studies to offer a comparative perspective on current analytical practices. The butanoic acid metabolite is a primary urinary marker for confirming the intake of MDMB-4en-PINACA.[1][2]
Comparative Analysis of Analytical Methods
The detection and quantification of this compound are predominantly achieved through advanced chromatographic and mass spectrometric techniques. The following tables summarize the key parameters from various published methods, offering a comparative look at their performance.
Table 1: Comparison of Liquid Chromatography-Based Methods for this compound Analysis
| Parameter | Method 1 (LC-HRMS) | Method 2 (LC-HRMS) | Method 3 (UHPLC-QTOF-MS) |
| Matrix | Urine, Serum | Human Liver Microsomes, Urine | Urine |
| Sample Preparation | Dilute-and-shoot | Protein precipitation | Automated liquid handling, enzymatic hydrolysis |
| Instrumentation | High-Resolution Mass Spectrometry | Liquid Chromatography-High-Resolution Mass Spectrometry | Ultra-High-Pressure Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry |
| Ionization Mode | Electrospray Ionization (ESI) - Positive | Electrospray Ionization (ESI) - Positive | Electrospray Ionization (ESI) - Positive |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.1 - 12 ng/mL (for various metabolites) |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.1 - 12 ng/mL (for various metabolites) |
| Key Findings | Identified 75 metabolites in urine, with ester hydrolysis and hydroxylation as major pathways. | Identified 14 metabolites; suggested butanoic acid as a suitable urinary marker. | Method validated for screening and quantification of multiple synthetic cannabinoid metabolites. |
Table 2: Comparison of Gas Chromatography-Based Methods for MDMB-4en-PINACA Metabolite Analysis
| Parameter | Method 1 (GC-MS) |
| Matrix | Urine |
| Sample Preparation | Hydrolysis, Derivatization |
| Instrumentation | Gas Chromatography-Mass Spectrometry |
| Ionization Mode | Electron Ionization (EI) |
| Key Findings | Optimal for searching for products of hydrolysis, dihydroxylation, and dihydrodiol formation.[3] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of typical experimental protocols employed in the analysis of this compound.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Protocol
This method is a cornerstone for the sensitive and selective analysis of synthetic cannabinoid metabolites.
-
Sample Preparation:
-
Urine: A simple "dilute-and-shoot" approach is often used, where urine samples are diluted with a suitable solvent (e.g., methanol) containing an internal standard.
-
Serum: Protein precipitation is a common first step, where a solvent like acetonitrile (B52724) is added to the serum sample to precipitate proteins. The supernatant is then collected for analysis.
-
-
Chromatographic Separation:
-
A reversed-phase C18 column is typically used to separate the analytes.
-
The mobile phase usually consists of a gradient of water and acetonitrile or methanol, both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometric Detection:
-
A high-resolution mass spectrometer is used for detection, often in positive electrospray ionization (ESI) mode.
-
Data is acquired in full-scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of specific metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers a robust alternative for the analysis of these metabolites, particularly after derivatization.
-
Sample Preparation:
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates of the metabolites, samples are often treated with β-glucuronidase.
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analytes from the biological matrix.
-
Derivatization: The carboxylic acid group of the butanoic acid metabolite is typically derivatized (e.g., silylation) to improve its volatility and chromatographic behavior.
-
-
Chromatographic Separation:
-
A capillary column with a non-polar stationary phase is used for separation.
-
The oven temperature is programmed to ramp up to elute the analytes of interest.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
Data can be acquired in full-scan mode for general screening or in selected ion monitoring (SIM) mode for targeted quantification.
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the processes involved, the following diagrams illustrate the analytical workflow and the metabolic fate of MDMB-4en-PINACA.
References
- 1. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [archivog.com]
Navigating the Maze: A Comparative Guide to Isomeric Separation of Synthetic Cannabinoid Metabolites
A deep dive into advanced chromatographic techniques for resolving the complexities of synthetic cannabinoid isomers, providing researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies and performance.
The clandestine nature of synthetic cannabinoid production results in a constantly shifting landscape of new psychoactive substances (NPS). These substances often exist as complex mixtures of isomers, including positional, geometric, and enantiomeric forms, which pose a significant analytical challenge. Distinguishing between these isomers is critical, as they can exhibit vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of advanced chromatographic techniques for the isomeric separation of synthetic cannabinoid metabolites, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.
The Challenge of Isomeric Complexity
Synthetic cannabinoids are rapidly metabolized in the body, leading to a multitude of metabolites that often retain isomeric forms. Traditional single-column chromatographic techniques can be insufficient for resolving these closely related compounds, leading to co-elution and potential misidentification.[1][2][3] Advanced techniques such as Supercritical Fluid Chromatography (SFC), two-dimensional Liquid Chromatography (2D-LC), and specialized chiral Liquid Chromatography (LC) methods coupled with mass spectrometry (MS) have emerged as powerful tools to overcome these challenges.[1][4][5]
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique significantly impacts the resolution, sensitivity, and speed of isomeric separation. Below is a summary of the performance of key methods based on available experimental data.
| Technique | Key Advantages | Typical Analytes | Reported Performance Metrics |
| SFC-MS | High speed, high resolving power for positional isomers and diastereomers.[5] | Optical isomers of CCH and trans-CCH, JWH-018 and its positional isomers.[5][6][7] | Complete and rapid separation of CCH optical isomers; high sensitivity with detection limits in the range of 0.002–3.75 ppb.[6][7] |
| Chiral LC-MS/MS | Specific for enantioseparation, crucial for understanding stereospecific metabolism and pharmacology.[4] | Enantiomers of JWH-018 and AM2201 metabolites in human urine.[4][8] | Successful investigation of enantiospecific excretion patterns.[4] |
| 2D-LC-HRMS | Enhanced peak capacity for resolving complex mixtures of co-eluting isomers and structurally related compounds.[1][2][9] | Isomeric and structurally related synthetic cannabinoids that co-elute in 1D-LC.[1][2] | Complete resolution of all components in mixtures that were unresolvable with traditional 1D-LC.[1][2] |
| GC-MS | Well-established technique with extensive libraries for identification; capable of separating some isomers.[10][11] | Various synthetic cannabinoids and their isomers in herbal samples and urine.[10][11] | Isomers of RCS-04 and JWH-122 were well-separated.[10] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and adapting these advanced separation techniques.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Optical Isomer Separation
This method, as described for the separation of CCH isomers, demonstrates the power of SFC for rapid chiral separations.[6][7]
-
Instrumentation: Supercritical Fluid Chromatograph coupled to a Mass Spectrometer.
-
Column: Chiral stationary phase column (e.g., AMY1).[6]
-
Mobile Phase: Compressed carbon dioxide (CO2) and methanol.[6][7]
-
Detection: Mass Spectrometry (MS).
-
Key Parameters: The specific gradient of the mobile phase and the column temperature are optimized to achieve baseline separation of the isomers.
Chiral LC-MS/MS for Enantioselective Metabolite Analysis
This protocol is essential for studying the stereoisomeric disposition of synthetic cannabinoid metabolites.[4]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem Mass Spectrometer (MS/MS).
-
Column: Chiral Stationary Phase (CSP) column (polysaccharide-based CSPs are common).[4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with additives to improve peak shape.
-
Detection: Tandem Mass Spectrometry (MS/MS) for high sensitivity and specificity.[4]
-
Sample Preparation: Extraction from biological matrices such as urine, often involving enzymatic hydrolysis to cleave conjugated metabolites.[12]
2D-Liquid Chromatography-High Resolution Mass Spectrometry (2D-LC-HRMS) for Complex Mixtures
This powerful technique offers enhanced separation by employing two different column selectivities.[1][2][9]
-
Instrumentation: A 2D-LC system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a QTOF-MS.
-
First Dimension (1D) Column: A column with a specific selectivity (e.g., Bonus-RP).[1][2]
-
Second Dimension (2D) Column: A column with a different selectivity (e.g., biphenyl) to resolve compounds that co-eluted in the first dimension.[1][2]
-
Mobile Phase: Reversed-phase conditions are typically used in both dimensions, with gradients optimized for each dimension.[1]
-
Detection: UV detection after the first dimension and HRMS after the second dimension.[1][2]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the discussed chromatographic techniques.
Caption: Workflow for SFC-MS based isomeric separation.
Caption: Workflow for chiral LC-MS/MS analysis.
Caption: Workflow for 2D-LC-HRMS separation.
Conclusion
The successful isomeric separation of synthetic cannabinoid metabolites is paramount for accurate identification, toxicological assessment, and informed legislative action. While traditional methods like GC-MS and 1D-LC-MS have their merits, advanced techniques such as SFC-MS, chiral LC-MS/MS, and 2D-LC-HRMS offer superior resolving power for complex isomeric mixtures. The choice of method will ultimately depend on the specific isomers of interest, the complexity of the sample matrix, and the analytical objectives. This guide provides a foundational comparison to assist researchers in navigating the available technologies and selecting the most appropriate workflow for their studies.
References
- 1. ovid.com [ovid.com]
- 2. Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products [jstage.jst.go.jp]
- 7. A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry | National Institute of Justice [nij.ojp.gov]
- 10. researchgate.net [researchgate.net]
- 11. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the stability of MDMB-4en-PINACA and its primary metabolites in blood.
A comparative analysis for researchers and drug development professionals reveals the pronounced instability of the synthetic cannabinoid MDMB-4en-PINACA in blood when compared to its primary hydrolysis metabolite, MDMB-4en-PINACA 3,3-dimethylbutanoic acid. This guide synthesizes available experimental data to provide a clear comparison of their stability profiles, offering crucial insights for accurate toxicological analysis and research.
MDMB-4en-PINACA is a potent synthetic cannabinoid that undergoes rapid metabolism, posing challenges for its detection in biological samples.[1] The primary metabolic pathway is ester hydrolysis, leading to the formation of MDMB-4en-PINACA 3,3-dimethylbutanoic acid.[1][2] Understanding the relative stability of the parent compound and its major metabolite is critical for forensic investigations and clinical toxicology to ensure accurate interpretation of findings.
Quantitative Data Summary
Experimental evidence consistently demonstrates that MDMB-4en-PINACA is significantly less stable in blood than its main metabolite, particularly at ambient and refrigerated temperatures. While specific degradation percentages vary across studies, the general trend is clear.
| Compound | Storage Condition | Stability Profile | Half-life (in vitro) |
| MDMB-4en-PINACA | Room Temperature | Unstable | Not specified, but significant degradation expected |
| Refrigerated (4°C) | Unstable | Not specified, but significant degradation expected | |
| Frozen (-20°C) | Stable (for at least 24 months)[1] | 9.1 minutes[1] | |
| MDMB-4en-PINACA 3,3-dimethylbutanoic acid | Room Temperature | Stable | Not applicable |
| Refrigerated (4°C) | Stable | Not applicable | |
| Frozen (-20°C) | Stable | Not applicable |
Metabolic Pathway of MDMB-4en-PINACA
The metabolic conversion of MDMB-4en-PINACA is primarily initiated by the enzymatic hydrolysis of the methyl ester group, a common metabolic route for synthetic cannabinoids with this structural feature. This process is followed by other phase I and phase II metabolic reactions.
Experimental Protocols
The assessment of the stability of MDMB-4en-PINACA and its metabolites in blood typically involves the following key experimental steps.
1. Sample Preparation and Fortification:
-
Whole blood samples are fortified with known concentrations of MDMB-4en-PINACA and MDMB-4en-PINACA 3,3-dimethylbutanoic acid.[3]
-
Samples are then aliquoted and stored under various temperature conditions: room temperature (approximately 20-25°C), refrigeration (4°C), and frozen (-20°C).[3]
2. Time-Course Analysis:
-
Aliquots are analyzed at specific time points (e.g., 0, 24, 48 hours, and weekly) to monitor the concentration of the parent compound and metabolite.[3]
3. Extraction:
-
A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes from the blood matrix.[4]
4. Analytical Detection:
-
The concentrations of MDMB-4en-PINACA and its metabolite are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This technique provides the necessary sensitivity and selectivity for accurate measurement in complex biological matrices.
Experimental Workflow for Stability Assessment
The logical flow of a typical stability study is outlined in the diagram below, from sample preparation to data analysis.
References
- 1. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shareok.org [shareok.org]
- 4. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment | National Institute of Justice [nij.ojp.gov]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Acidic Cannabinoid Metabolite Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of acidic cannabinoid metabolites, such as 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), in biological matrices is a critical aspect of forensic toxicology, clinical monitoring, and pharmacokinetic studies. Solid-Phase Extraction (SPE) is a widely adopted technique for sample cleanup and concentration prior to analysis. The choice of SPE cartridge is paramount to achieving high recovery, minimizing matrix effects, and ensuring method robustness. This guide provides an objective comparison of various SPE cartridges, supported by experimental data, to aid in the selection of the most suitable product for your analytical needs.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE sorbent is crucial for the efficient extraction of acidic cannabinoid metabolites. The performance of several common SPE cartridge types from various studies is summarized below. The data highlights key performance indicators such as recovery rates and limits of quantification (LOQ).
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Analyte | Average Recovery (%) | LOQ (ng/mL) | Citation |
| CLEAN SCREEN® RSV | Not Specified | Urine | THC-COOH | 91 | 1.0 | [1] |
| Empore™ C18 Disk | Reversed-Phase (C18) | Urine | THC-COOH | 89 | 1.0 | [2] |
| Oasis MAX | Mixed-Mode (Strong Anion-Exchange & Reversed-Phase) | Urine | THC-COOH | 92 | 0.5 | [3] |
| Bond Elut Certify II | Mixed-Mode (C8 & Strong Anion-Exchange) | Blood | THC-COOH | Not Specified | Not Specified | [4] |
| Novel Fluorinated Phase | Heptadecafluorotetrahydrodecyl | Blood | THC-COOH | >85 | 0.25 | [5] |
| Styre Screen® HLB | Hydrophilic-Lipophilic Balanced | Urine | Cannabinoids | >90 | Not Specified | [6] |
| Clean Screen® THC | Not Specified | Blood | Cannabinoids | >74 | Not Specified | [6] |
| MAX SPE Cartridge | Anion-Exchange | Urine | THC-COOH | Not suitable | Not Specified | [7][8] |
Note: Recovery and LOQ values are highly dependent on the specific experimental conditions, including the analytical instrumentation used. The data presented here is for comparative purposes.
Experimental Workflow
A generalized experimental workflow for the solid-phase extraction of acidic cannabinoid metabolites is depicted below. This process typically involves sample pre-treatment, cartridge conditioning, sample loading, washing to remove interferences, and finally, elution of the target analytes.
Caption: Generalized workflow for the solid-phase extraction of acidic cannabinoid metabolites.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the cited literature. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Mixed-Mode SPE (e.g., Oasis MAX) for THC-COOH in Urine [3]
-
Sample Pre-treatment: To 1 mL of urine, add internal standard and 0.5 mL of 2M NaOH. Hydrolyze at 60°C for 20 minutes. Cool and add 2 mL of 2M acetic acid. Centrifuge to pellet any precipitate.
-
Cartridge Conditioning: Condition the Oasis MAX cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 2 mL of 5% methanol in water.
-
Wash with 2 mL of 0.1 M acetate (B1210297) buffer.
-
-
Elution: Elute THC-COOH with 2 mL of a mixture of ethyl acetate and isopropanol (B130326) (9:1) containing 2% formic acid.
-
Post-Extraction: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in mobile phase for analysis.
Protocol 2: Reversed-Phase SPE (e.g., Empore™ C18) for THC-COOH in Urine [2]
-
Sample Pre-treatment: To 5 mL of urine, add 2 mL of 1N NaOH and internal standard. Hydrolyze at 50°C for 15 minutes. Cool and add 2 mL of glacial acetic acid, followed by 5 mL of 0.1M acetate buffer (pH 4.0).
-
Cartridge Conditioning: Condition the Empore C18 cartridge with 2 mL of methanol followed by 2 mL of deionized water, and then 1 mL of 0.1M acetate buffer (pH 4.0).
-
Sample Loading: Apply the pre-treated sample to the cartridge.
-
Washing:
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of a 40:60 mixture of acetonitrile (B52724) and 0.1M acetate buffer (pH 4.0).
-
-
Elution: Elute the analyte with 1.5 mL of a 1:1 mixture of ethyl acetate and hexane.
-
Post-Extraction: Evaporate the eluate to dryness and reconstitute for analysis.
Protocol 3: Mixed-Mode SPE (e.g., Bond Elut Certify II) for THC and Metabolites in Blood [4]
-
Sample Pre-treatment: To 2 mL of blood, add internal standards and 4 mL of cold acetonitrile drop-wise while vortexing. Centrifuge to precipitate proteins. Transfer the supernatant and evaporate to approximately 3 mL. Add 7 mL of 0.1 M sodium acetate buffer (pH 6.0).
-
Cartridge Conditioning: Condition the Bond Elut Certify II cartridge with 2 mL of methanol, followed by 2 mL of 0.1 M sodium acetate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the cartridge slowly (1-2 mL/min).
-
Washing:
-
Wash with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M sodium acetate buffer (pH 6.0).
-
Dry the column under maximum vacuum for approximately 5 minutes.
-
Wash with 1 mL of hexanes.
-
-
Elution:
-
Elute THC with 2 mL of 95:5 hexane:ethyl acetate.
-
In a separate tube, elute THC-COOH and 11-OH-THC with 2 mL of 1% acetic acid in 75:25 hexane:ethyl acetate.
-
-
Post-Extraction: Evaporate the elution fractions under nitrogen and proceed with derivatization for GC-MS analysis or reconstitution for LC-MS analysis.
Conclusion
The choice of SPE cartridge for acidic cannabinoid metabolite extraction depends on the specific requirements of the assay, including the biological matrix, desired sensitivity, and available analytical instrumentation. Mixed-mode SPE cartridges, such as Oasis MAX, often provide excellent recovery and sample cleanliness for acidic analytes like THC-COOH due to their dual retention mechanism.[3] Reversed-phase cartridges like C18 are also effective, particularly for urine analysis.[2] For complex matrices like whole blood, a protein precipitation step is typically required, and mixed-mode sorbents are often employed.[4][6] Novel phases, such as fluorinated sorbents, have also shown high recovery rates and may offer alternative selectivity.[5] It is recommended to perform an in-house evaluation of a few selected cartridges to determine the optimal choice for a specific analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Solid-phase extraction and analysis of THC and carboxy-THC from whole blood using a novel fluorinated solid-phase extraction sorbent and fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. fimek.edu.rs [fimek.edu.rs]
- 8. researchgate.net [researchgate.net]
Unraveling the Clinical Significance of MDMB-4en-PINACA Butanoic Acid in Intoxication Cases: A Comparative Guide
The presence of the butanoic acid metabolite of MDMB-4en-PINACA, a potent synthetic cannabinoid, is a key indicator of consumption and its concentration in biological samples is of growing interest in clinical and forensic toxicology. This guide provides a comparative analysis of reported concentrations in intoxication cases, details of analytical methodologies, and visualizations of metabolic and analytical pathways to aid researchers, scientists, and drug development professionals in understanding its clinical significance.
MDMB-4en-PINACA has been linked to numerous cases of severe intoxication, including fatalities. Due to its rapid metabolism, the parent compound is often found at low concentrations or is absent in biological samples collected after a certain time. Consequently, the detection and quantification of its metabolites, particularly the stable and prominent MDMB-4en-PINACA butanoic acid, are crucial for confirming exposure and assessing the potential role of the substance in clinical presentations.
Comparative Analysis of MDMB-4en-PINACA and its Butanoic Acid Metabolite Concentrations
The following table summarizes the reported concentrations of MDMB-4en-PINACA and its butanoic acid metabolite in various intoxication cases. This data highlights the variability in detected concentrations and the importance of metabolite analysis in forensic investigations.
| Case Type | Matrix | Substance | Concentration (ng/mL) | Associated Clinical Features | Reference |
| Fatal Intoxication | Peripheral Blood | MDMB-4en-PINACA | 7.2 | Cause of death attributed to overdose. | [1][2] |
| Urine | MDMB-4en-PINACA | 0.4 | [1][2] | ||
| Non-Fatal Intoxication (13 cases) | Blood and/or Urine | MDMB-4en-PINACA and this compound | Detected (quantification not provided) | Altered mental status, paranoia, hallucinations, seizures, nausea, and vomiting. | [3][4][5] |
| Postmortem Cases (12 cases) | Blood | MDMB-4en-PINACA | Detected (quantification not provided) | Further details on the contribution to the cause of death were not available. | [6] |
Experimental Protocols for Detection and Quantification
Accurate determination of MDMB-4en-PINACA and its metabolites requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Blood Analysis
This method is suitable for the simultaneous quantification of MDMB-4en-PINACA and its butanoic acid metabolite in whole blood.
-
Sample Preparation:
-
To 1 mL of whole blood, add an internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., n-butyl chloride).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[7]
-
-
LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.[8]
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific and sensitive detection of the target analytes.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urine Screening
This protocol outlines a general procedure for the screening of synthetic cannabinoid metabolites in urine.
-
Sample Preparation:
-
To 1-2 mL of urine, add a deuterated internal standard.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave glucuronide conjugates of the metabolites.[9]
-
Conduct a liquid-liquid or solid-phase extraction to isolate the analytes.[9][10]
-
Evaporate the extract and derivatize the residue if necessary to improve chromatographic performance and sensitivity.
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
-
-
GC-MS Parameters:
-
GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.[9]
-
Carrier Gas: Helium is the most common carrier gas.[9]
-
Injection Mode: Splitless injection is often used for trace analysis.[9]
-
Temperature Program: A programmed temperature ramp is used to separate the analytes.[9]
-
Mass Spectrometry: Operated in electron ionization (EI) mode, with full scan or selected ion monitoring (SIM) for detection.[2][9]
-
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic conversion of MDMB-4en-PINACA and a typical analytical workflow.
Caption: Metabolic conversion of MDMB-4en-PINACA to its butanoic acid metabolite.
Caption: General workflow for the analysis of this compound.
References
- 1. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involuntary MDMB-4en-PINACA intoxications following cannabis consumption: clinical and analytical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. cfsre.org [cfsre.org]
- 9. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojp.gov [ojp.gov]
Safety Operating Guide
Proper Disposal of MDMB-4en-PINACA Butanoic Acid: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of MDMB-4en-PINACA butanoic acid is critical for ensuring a safe laboratory environment and regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Given the nature of this compound as a metabolite of a potent synthetic cannabinoid, all handling and disposal procedures must be conducted with the utmost care and in strict adherence to institutional and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations of solid or concentrated forms of this compound should be performed in a certified chemical fume hood to prevent inhalation of any aerosolized particles.
Disposal Procedures
Disposal of this compound, as with other synthetic cannabinoids and their metabolites, requires a multi-step process to ensure the substance is rendered non-retrievable and is disposed of in a manner that is safe for both personnel and the environment. The primary methods of disposal are chemical degradation followed by disposal as hazardous waste, or direct disposal via a licensed hazardous waste management service.
Option 1: Chemical Degradation (Neutralization)
While specific degradation protocols for this compound are not extensively published, a common method for the degradation of amide-containing compounds is alkaline hydrolysis. This process breaks the amide bond, rendering the molecule inactive.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a designated chemical fume hood, prepare a 1M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent in which this compound is soluble (e.g., ethanol (B145695) or methanol).
-
Dissolution: Dissolve the this compound waste in a minimal amount of the chosen solvent in a chemically resistant container.
-
Hydrolysis: Slowly add the 1M alcoholic NaOH or KOH solution to the dissolved waste. A general rule of thumb is to use a 10-fold molar excess of the base to the estimated amount of the cannabinoid metabolite.
-
Heating: Gently heat the mixture to 50-60°C with constant stirring for a minimum of 2 hours to ensure complete hydrolysis. The reaction should be monitored for any signs of pressurization.
-
Neutralization and Verification: After cooling to room temperature, neutralize the solution with a suitable acid (e.g., 1M hydrochloric acid). The completion of the degradation should ideally be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the absence of the parent compound.
-
Disposal: The resulting neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.
Option 2: Direct Disposal as Hazardous Waste
For laboratories that do not have the facilities or analytical capabilities to perform and verify chemical degradation, the recommended procedure is direct disposal through a licensed hazardous waste contractor.
-
Segregation and Labeling: Carefully segregate the this compound waste from other laboratory waste streams. This includes both pure compound and any contaminated materials (e.g., pipette tips, gloves, and empty vials).
-
Packaging: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the associated hazards.
-
Storage: Store the container in a secure, designated hazardous waste accumulation area in your laboratory, following your institution's guidelines.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
Data Presentation: Disposal Options Summary
| Disposal Method | Description | Key Requirements & Considerations |
| Chemical Degradation | Inactivation of the compound via chemical reaction (e.g., alkaline hydrolysis). | Requires a chemical fume hood, appropriate PPE, and analytical verification of degradation. The resulting solution must still be disposed of as hazardous waste. |
| Incineration | High-temperature thermal destruction of the compound. | Must be carried out by a licensed hazardous waste management facility. Recommended for complete destruction. |
| Landfilling | Disposal in a permitted hazardous waste landfill. | The compound must be rendered "unusable and unrecognizable" before disposal, typically by mixing with an inert material. This should be handled by a licensed waste contractor. |
Decontamination of Laboratory Equipment and Surfaces
All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Wipe: Using disposable absorbent pads, wipe down all contaminated surfaces to remove any visible residue.
-
Solvent Wash: Wash the surfaces with a solvent in which the compound is soluble (e.g., isopropanol, ethanol, or acetone).
-
Detergent Cleaning: Subsequently, clean the surfaces with a laboratory-grade detergent solution. For stubborn residues, specialized detergents for cannabis and botanical residues are recommended.
-
Rinsing: Rinse the surfaces thoroughly with deionized water.
-
Waste Disposal: All cleaning materials (absorbent pads, wipes, etc.) must be disposed of as hazardous waste.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
Standard Operating Procedure: Safe Handling and Disposal of MDMB-4en-PINACA Butanoic Acid
This document provides essential safety and logistical procedures for researchers, scientists, and drug development professionals handling MDMB-4en-PINACA butanoic acid. This compound is the major metabolite of the potent synthetic cannabinoid MDMB-4en-PINACA and should be handled with extreme caution in a controlled laboratory setting.[1][2][3] The parent compound, MDMB-4en-PINACA, is associated with significant acute toxicity, and its butanoic acid metabolite should be treated as similarly hazardous.[4][5][6]
Personal Protective Equipment (PPE)
Due to the hazardous nature of synthetic cannabinoids, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following equipment must be worn at all times when handling the compound.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4-8 mil). Double-gloving is required. | Prevents dermal absorption.[7] |
| Body Protection | Disposable, chemical-resistant full-body coverall or a lab coat worn with long-sleeved clothing and pants.[8][9] | Protects skin from splashes and contamination.[8][10] |
| Eye & Face Protection | ANSI-approved safety goggles and a full-face shield when handling liquids or creating aerosols.[7][11] | Protects eyes and face from splashes and airborne particles.[8][10] |
| Respiratory Protection | NIOSH-approved N95 respirator (at a minimum) or a half-face respirator with P100 filters.[9][10] | Prevents inhalation of airborne particles. |
| Foot Protection | Closed-toed shoes and disposable shoe covers.[8][10] | Protects from spills and prevents tracking contamination. |
Operational Plan: Handling and Storage Protocols
Adherence to a strict operational protocol is critical to ensure safety and maintain the integrity of the substance.
2.1. Engineering Controls
-
Ventilation: All handling of this compound must be performed inside a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[5]
-
Designated Area: Establish a designated area within the laboratory specifically for handling this compound. The area should be clearly marked with warning signs.
2.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood on an analytical balance. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep containers capped whenever possible.
-
Spill Management: An appropriate chemical spill kit must be readily available. In case of a spill, evacuate non-essential personnel, ventilate the area, and follow your institution's established spill cleanup procedures. Absorb spills with an inert material (e.g., sand, vermiculite) and treat the cleanup materials as hazardous waste.[5]
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.
2.3. Storage
-
Container: Store the compound in its original, tightly sealed container.
-
Location: Keep in a secure, ventilated, and locked cabinet away from incompatible materials.
-
Temperature: For long-term stability, especially for forensic standards, storage in a frozen state is recommended to prevent degradation.[12]
Disposal Plan
Disposal of this compound and all associated waste must comply with local, state, and federal hazardous waste regulations.[13] The primary goal is to render the compound unusable and unrecognizable to prevent diversion and environmental contamination.[14]
Table 2: Disposal Parameters
| Parameter | Requirement | Source |
| Waste Deactivation Ratio | Mix the chemical waste with at least a 1:1 ratio of non-hazardous waste (e.g., cat litter, soil) to ensure the final mixture is at least 50% non-cannabinoid waste. | [14] |
| Container Type | Use durable, leak-proof, and clearly labeled hazardous waste containers. | [13] |
| Accumulation Time Limit | Adhere to institutional and EPA guidelines for hazardous waste accumulation, typically not exceeding 90 days from the start date. | [14] |
3.1. Step-by-Step Disposal Protocol
-
Segregation: Collect all waste contaminated with this compound—including unused product, contaminated PPE, spill cleanup materials, and empty containers—in a designated hazardous waste container.
-
Deactivation (Rendering Unusable):
-
For solid waste, grind the material to a fine consistency.
-
Mix the solid or liquid waste thoroughly with an equal or greater volume of bulky, non-hazardous material such as cat litter, sand, or soil.[14] This makes extraction of the active compound difficult.
-
-
Packaging and Labeling:
-
Place the deactivated mixture into a durable, leak-proof hazardous waste container.
-
Securely seal the container.
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound Waste"), the date, and any other information required by your institution's Environmental Health & Safety (EHS) department.[15]
-
-
Storage and Collection:
Workflow and Logic Diagrams
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Diagram 2: Disposal Logical Relationship
Caption: Step-by-step logical process for the disposal of contaminated waste.
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 3. This compound Reference Standard [benchchem.com]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. marijuanapackaging.com [marijuanapackaging.com]
- 8. growshieldppe.com [growshieldppe.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 11. harmonycr.com [harmonycr.com]
- 12. shareok.org [shareok.org]
- 13. danielshealth.com [danielshealth.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
